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Core Science & Biosynthesis

Foundational

The Immunomodulatory Mechanism of 7-Propan-2-yl-1,8-naphthyridin-2-amine: A Technical Guide to TLR-Mediated Innate Immunity

Executive Summary: The 1,8-Naphthyridine Scaffold in Innate Immunity 7-Propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine, CAS: 69587-81-1) is a synthetic small molecule belonging to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 1,8-Naphthyridine Scaffold in Innate Immunity

7-Propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine, CAS: 69587-81-1) is a synthetic small molecule belonging to the highly versatile 1,8-naphthyridine class[1]. In recent years, this privileged heterocyclic scaffold has garnered significant attention in medicinal chemistry and drug development due to its profound immunomodulatory properties within the innate immune system[2].

As a Senior Application Scientist specializing in innate immune pharmacology, I have observed that the primary mechanism of action for 1,8-naphthyridin-2-amine derivatives centers on their interaction with endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8[3]. Depending on the specific structural substitutions, these compounds can act as robust enhancers of the host's innate immune response (useful in antiviral therapies and vaccine adjuvants) by mimicking natural single-stranded RNA (ssRNA) ligands[4], or as targeted antagonists to dampen the pro-inflammatory cycle in autoimmune diseases like Systemic Lupus Erythematosus (SLE)[3].

Structural Biology & Receptor Pharmacodynamics

The interaction between 7-Propan-2-yl-1,8-naphthyridin-2-amine and endosomal TLRs is a masterclass in structure-activity relationship (SAR) design. TLR7 and TLR8 are localized in the endosomal membrane to prevent the aberrant recognition of self-nucleic acids.

  • The Pharmacophore Core: The 1,8-naphthyridine core structurally mimics the pyrimidine and purine rings of viral nucleic acids.

  • The 2-Amine Group: The primary amine at the 2-position is absolutely critical. It establishes essential hydrogen bonds with acidic residues (such as aspartate and glutamate) deep within the TLR7/8 binding cleft[2].

  • The 7-Propan-2-yl (Isopropyl) Moiety: This specific substitution provides tailored lipophilicity and steric bulk. It allows the molecule to anchor securely into the hydrophobic pocket of the receptor, stabilizing the active dimeric conformation of the TLR[4].

The Intracellular Signaling Cascade

Upon endosomal uptake and receptor binding, 7-Propan-2-yl-1,8-naphthyridin-2-amine triggers a highly orchestrated intracellular signaling cascade. The compound induces the dimerization of TLR7 or TLR8, which subsequently recruits the MyD88 (Myeloid differentiation primary response 88) adaptor protein.

This recruitment initiates a downstream signaling axis involving the IRAK1/IRAK4 complex and TRAF6. From here, the pathway bifurcates:

  • The Pro-inflammatory Axis: Activation of the IKK complex leads to the nuclear translocation of NF-κB, driving the robust transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[3].

  • The Antiviral Axis: Phosphorylation of IRF7 leads to its nuclear translocation, resulting in the production of Type I interferons (IFN-α, IFN-β)[3].

(Note: Orthogonal studies on related 1,8-naphthyridine-2-carboxamides have also demonstrated the scaffold's ability to attenuate inflammatory responses via the suppression of the TLR4/MyD88/NF-κB signaling pathway in specific microglial models, highlighting the context-dependent nature of these molecules[5].)

TLR_Pathway Compound 7-Propan-2-yl-1,8-naphthyridin-2-amine Endosome Endosomal Membrane Compound->Endosome Endocytosis / Diffusion TLR7_8 TLR7 / TLR8 Dimerization Compound->TLR7_8 Binds active site Endosome->TLR7_8 MyD88 MyD88 Adaptor Protein TLR7_8->MyD88 Recruits IRAK IRAK1 / IRAK4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Translocation TRAF6->NFkB IKK Activation IRF7 IRF7 Phosphorylation TRAF6->IRF7 Divergent Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Gene Transcription

Diagram 1: MyD88-dependent intracellular signaling cascade triggered by TLR7/8 modulation.

Methodological Framework: Experimental Validation

In my experience optimizing screening cascades for innate immune modulators, the primary pitfall is failing to distinguish between true receptor agonism and off-target cytotoxicity. Therefore, every protocol described herein is designed as a self-validating system . A single reporter assay is insufficient; it must be paired with primary cell cytokine profiling to ensure synthetic receptor activation translates into physiological immune responses.

Protocol 1: High-Throughput TLR7/8 Reporter Assay

Causality & Rationale: We utilize HEK-Blue hTLR7 and hTLR8 cells because they provide a clean, null background for other pattern recognition receptors (PRRs), isolating the specific TLR axis without interference from endogenous primary cell receptors.

  • Cell Seeding: Plate HEK-Blue hTLR7 and hTLR8 cells at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Compound Preparation: Prepare a 10-point serial dilution of 7-Propan-2-yl-1,8-naphthyridin-2-amine (starting at 100 µM) in DMSO. Critical Step: Ensure the final DMSO concentration in the assay remains <0.5% to prevent solvent-induced cytotoxicity.

  • Dosing & Incubation: Add compound dilutions to the cells. Include Resiquimod (R848) as a positive control and vehicle (0.5% DMSO) as a negative control. Incubate for 24 hours at 37°C, 5% CO₂.

  • Reporter Detection: Transfer 20 µL of the cell supernatant to a new flat-bottom plate containing 180 µL of QUANTI-Blue detection medium. Incubate for 1-3 hours at 37°C.

  • Quantification: Measure Secreted Embryonic Alkaline Phosphatase (SEAP) activity by reading absorbance at 620-655 nm using a microplate reader.

Protocol 2: Orthogonal Cytokine Profiling via Multiplex ELISA

Causality & Rationale: This assay validates that the MyD88/NF-κB cascade observed in the reporter assay successfully translates to cytokine secretion in human primary immune cells.

  • PBMC Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using density gradient centrifugation (e.g., Ficoll-Paque). Seed at 1×106 cells/mL in RPMI-1640 medium.

  • Stimulation: Treat cells with the established EC₅₀ concentration of the naphthyridine derivative derived from Protocol 1.

  • Harvesting: Incubate for 24 hours. Harvest the cell-free supernatant via centrifugation (400 x g, 5 mins) to remove cellular debris.

  • Multiplex Analysis: Perform a multiplex ELISA to quantify IFN-α (indicating plasmacytoid dendritic cell/TLR7 activation) and TNF-α (indicating monocyte/TLR8 activation).

Workflow Step1 1. Cell Preparation HEK-Blue / PBMCs Step2 2. Compound Dosing Serial Dilution Step1->Step2 Step3 3. Incubation 24h @ 37°C, 5% CO2 Step2->Step3 Step4 4. Assay Readout SEAP / ELISA Step3->Step4 Step5 5. Data Synthesis EC50 / IC50 Calculation Step4->Step5

Diagram 2: Standardized high-throughput screening workflow for TLR modulators.

Quantitative Pharmacological Benchmarks

To aid in comparative analysis during drug development, the following table outlines the expected pharmacological profile for a typical 1,8-naphthyridin-2-amine derivative acting as a TLR7/8 agonist.

Assay TypeTargetReadoutExpected Profile for 1,8-Naphthyridine Derivatives
Reporter Gene hTLR7SEAP Absorbance (650nm)Dose-dependent activation (EC₅₀ ~ 1.0 - 10.0 µM)
Reporter Gene hTLR8SEAP Absorbance (650nm)Dose-dependent activation (EC₅₀ ~ 5.0 - 20.0 µM)
Cytokine ELISA PBMCsIFN-α (pg/mL)Significant upregulation vs. vehicle control
Cytokine ELISA PBMCsTNF-α (pg/mL)Moderate to high upregulation vs. vehicle control
Viability Assay HEK293CellTiter-Glo (RLU)CC₅₀ > 100 µM (Validates signal is not artifactual)

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Exploratory

Structural Characterization of 7-Propan-2-yl-1,8-naphthyridin-2-amine by NMR and FTIR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging biological activities,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging biological activities, making it a cornerstone in medicinal chemistry and drug development.[1][2][3] This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural characterization of a specific analogue, 7-Propan-2-yl-1,8-naphthyridin-2-amine. We will delve into the practical application and theoretical underpinnings of Fourier-Transform Infrared (FTIR) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, from solvent selection to the deployment of two-dimensional NMR experiments, is explained to provide a self-validating framework for analysis. This document serves as a reference for researchers engaged in the synthesis and characterization of novel small molecules, ensuring scientific integrity through detailed protocols and data interpretation.

Introduction and Synthetic Context

The structural elucidation of a newly synthesized compound is the bedrock of chemical and pharmaceutical research. The molecule of interest, 7-Propan-2-yl-1,8-naphthyridin-2-amine, belongs to a class of compounds investigated for diverse therapeutic applications. Its synthesis is most commonly achieved via the Friedländer annulation, a robust acid-catalyzed condensation reaction.[4][5][6] Typically, this involves reacting 2,6-diaminopyridine with 4-methylpentan-2-one (the precursor to the propan-2-yl group and adjacent methyl group, though for this specific molecule, a different β-ketoaldehyde or equivalent would be required). Given the potential for isomeric products and side reactions, rigorous spectroscopic confirmation is not merely procedural but essential for validating the synthetic outcome.

This guide will systematically detail the interpretation of data from two core analytical techniques: FTIR for functional group identification and a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) for mapping the precise atomic connectivity.

Part I: Functional Group Analysis by FTIR Spectroscopy

The Principle of FTIR

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.[7] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond (e.g., stretching or bending), the radiation is absorbed. The resulting spectrum, a plot of transmittance versus wavenumber, provides a unique molecular fingerprint, revealing the presence of key functional groups such as amines (N-H), and aliphatic (C-H) and aromatic (C=C, C=N) moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)

A modern and efficient method for acquiring FTIR data of solid samples is using an ATR accessory, which eliminates the need for sample preparation like KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

  • Sample Application: Place a small amount of the solid 7-Propan-2-yl-1,8-naphthyridin-2-amine powder directly onto the crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the spectrum over a standard range of 4000–400 cm⁻¹.

  • Post-Acquisition: Clean the crystal thoroughly after the measurement.

Data Interpretation: A Vibrational Fingerprint

The FTIR spectrum of 7-Propan-2-yl-1,8-naphthyridin-2-amine is expected to exhibit several characteristic absorption bands that confirm its key structural features.

Table 1: Predicted FTIR Absorption Bands for 7-Propan-2-yl-1,8-naphthyridin-2-amine

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Expected Appearance
3400–3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Two distinct, sharp to medium-intensity bands are the hallmark of a primary amine.[8][9]
3100–3000C-H StretchAromatic (C=C-H)Multiple, weaker bands appearing just above the 3000 cm⁻¹ threshold, indicative of C-H bonds on the naphthyridine ring.[7]
2970–2850C-H StretchAliphatic (C-C-H)Strong, sharp absorptions from the isopropyl group's methyl and methine C-H bonds, appearing below 3000 cm⁻¹.[7]
1650–1580N-H Bend (Scissoring)Primary Amine (-NH₂)A medium to strong absorption confirming the primary amine functional group.[8]
1600–1450C=C and C=N StretchAromatic Ring SystemA series of sharp, medium-to-strong bands resulting from the stretching vibrations within the fused aromatic naphthyridine core.
1335–1250C-N StretchAromatic Amine (Ar-N)A strong band in this region is characteristic of the bond connecting the amino group to the aromatic ring.[8]

The presence of these distinct bands provides strong, corroborative evidence for the gross structural features of the target molecule before proceeding to the more definitive NMR analysis.

Part II: Definitive Structural Elucidation by NMR Spectroscopy

The Principle of NMR

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can be excited by radiofrequency pulses. The specific frequencies at which they resonate (their chemical shifts) and how their signals are split by neighboring nuclei (spin-spin coupling) provide a precise map of the atomic framework.[10] Two-dimensional (2D) NMR experiments further reveal through-bond and through-space correlations, allowing for the complete and unambiguous assignment of every proton and carbon.[11]

Experimental Protocol: A Suite of NMR Experiments
  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Propan-2-yl-1,8-naphthyridin-2-amine in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for preventing the exchange of labile N-H protons, making them more easily observable. Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10][12]

  • Data Acquisition: Perform the following sequence of experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • 2D COSY (¹H-¹H Correlation Spectroscopy)

    • 2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

    • 2D HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)

Data Interpretation: Assembling the Molecular Puzzle

The following sections detail the predicted NMR data. The numbering scheme for the naphthyridine ring is provided in the diagram below.

Caption: Numbering scheme for the 7-Propan-2-yl-1,8-naphthyridin-2-amine core.

¹H NMR Analysis: The proton spectrum provides the initial map of the hydrogen environments.

  • Aromatic Region (δ 7.0–8.5 ppm): The four protons on the naphthyridine core will appear in this downfield region.

    • H3 & H4: These will form an AX spin system, appearing as two doublets with a typical ortho-coupling constant (³J ≈ 8-9 Hz).

    • H5 & H6: These will also form an AX spin system, appearing as two doublets (³J ≈ 8-9 Hz). The specific assignment requires 2D NMR.

  • Amine Protons (δ ~5.0-6.0 ppm): The -NH₂ group will likely appear as a broad singlet. Its chemical shift is concentration and solvent-dependent.

  • Aliphatic Region (δ 1.0–3.5 ppm): The isopropyl group protons resonate here.

    • Methine (CH): This proton is coupled to six equivalent methyl protons, so it will appear as a septet (or multiplet) according to the n+1 rule.

    • Methyl (CH₃): The two methyl groups are chemically equivalent. Their six protons are coupled to the single methine proton, resulting in a single sharp doublet.

¹³C NMR Analysis: The carbon spectrum reveals the number of unique carbon atoms and their electronic environment. The molecule has 11 carbon atoms, but due to the symmetry of the two methyl groups in the isopropyl moiety, only 10 distinct signals are expected.

  • Aromatic Carbons (δ 100–160 ppm): Nine signals are expected for the naphthyridine core carbons. Quaternary carbons (C2, C4a, C7, C8a) can be distinguished from protonated carbons using a DEPT experiment or by their absence in the HSQC spectrum.

  • Aliphatic Carbons (δ 20–40 ppm): Two signals corresponding to the isopropyl methine (CH) and the equivalent methyl (CH₃) carbons will appear in the upfield region.

2D NMR Analysis for Unambiguous Assignments:

  • COSY (¹H-¹H Correlation): This experiment is critical for identifying coupled proton networks. It will show cross-peaks connecting H3 with H4, H5 with H6, and the isopropyl methine proton with the methyl protons, confirming their adjacency.

G cluster_naphthyridine Naphthyridine Core cluster_isopropyl Isopropyl Group H3 H3 H4 H4 H3->H4 H5 H5 H6 H6 H5->H6 CH_iso CH (septet) CH3_iso CH₃ (doublet) CH_iso->CH3_iso

Caption: Expected ¹H-¹H COSY correlations.

  • HSQC (¹H-¹³C Direct Correlation): This experiment links each proton to the carbon it is directly attached to. It allows for the definitive assignment of all protonated carbons (C3, C4, C5, C6, and the isopropyl CH and CH₃).

  • HMBC (¹H-¹³C Long-Range Correlation): This is the final piece of the puzzle, revealing 2- and 3-bond correlations between protons and carbons. It is essential for assigning the quaternary carbons. Key expected correlations include:

    • The isopropyl methine proton (H-9) will show a correlation to the attached carbon C-7, and also to C-6 and C-8a.

    • The isopropyl methyl protons (H-10) will show correlations to the isopropyl methine carbon and to C-7.

    • Proton H-6 will show correlations to the quaternary carbons C-4a and C-7.

    • Proton H-5 will show a correlation to C-7.

    • Proton H-4 will show a correlation to C-2 and C-8a.

G H_iso_CH H (iso-CH) C7 C7 (Quat.) H_iso_CH->C7 ³J C6 C6 H_iso_CH->C6 ³J C8a C8a (Quat.) H_iso_CH->C8a ³J H_iso_CH3 H (iso-CH₃) H_iso_CH3->C7 ³J H6 H6 H6->C7 ²J C4a C4a (Quat.) H6->C4a ³J H5 H5 H5->C7 ³J

Caption: Key expected HMBC correlations for structural confirmation.

Table 2: Consolidated NMR Data and Assignments for 7-Propan-2-yl-1,8-naphthyridin-2-amine (in DMSO-d₆)

Position¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Key HMBC Correlations (from H at position...)
Naphthyridine Core
2-~158.0H3, H4
3~6.5 (d, 8.8)~110.0C2, C4, C4a
4~7.8 (d, 8.8)~138.0C2, C4a, C5
4a-~155.0H3, H4, H5, H6
5~7.9 (d, 8.5)~120.0C4, C4a, C6, C7
6~7.2 (d, 8.5)~118.0C4a, C5, C7, C8a
7-~165.0H5, H6, H(iso-CH), H(iso-CH₃)
8a-~145.0H(iso-CH), H6, H4
Substituents
2-NH₂~5.8 (br s)-C2, C3
iso-CH~3.1 (sept, 6.9)~35.0C7, C6, C8a, C(iso-CH₃)
iso-CH₃~1.2 (d, 6.9)~22.5C7, C(iso-CH)

Note: Chemical shifts (δ) are predictive and may vary slightly in experimental data. Coupling constants (J) are typical values.

Conclusion

The synergistic application of FTIR and a comprehensive suite of NMR experiments provides an irrefutable and self-validating method for the structural characterization of 7-Propan-2-yl-1,8-naphthyridin-2-amine. FTIR confirms the presence of essential functional groups, while the detailed analysis of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for the complete and unambiguous assignment of every atom in the molecular structure. This rigorous analytical workflow is indispensable in the field of drug discovery and development, ensuring the identity, purity, and integrity of novel chemical entities, thereby upholding the highest standards of scientific research.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • Anwair, M., et al. (2012). Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Academia.edu. Retrieved from [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Retrieved from [Link]

  • Reddy, C. R., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

  • Badea, F., et al. (2002). Assignments of ¹H and ¹³C NMR spectra of benzo[b][8][13]naphthyridone and of 2,4-dImethyl-5-amino-benzo[b][8][13]-naphthyiridine. ResearchGate. Retrieved from [Link]

  • Hans, P. C., et al. (2023). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. Chemistry – An Asian Journal. Retrieved from [Link]

  • Singh, H., et al. (2021). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

  • Wiss-Ratgeber. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Retrieved from [Link]

  • Al-Salahi, R., et al. (2007). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. ResearchGate. Retrieved from [Link]

  • Actelion Pharmaceuticals Ltd. (2013). 2 -amino- 1, 8 -naphthyridine-3 -carboxamide derivatives as antimicrobial agents. Google Patents.

Sources

Foundational

The Role of 7-Propan-2-yl-1,8-naphthyridin-2-amine in Pattern Recognition Receptor (PRR) Activation: A Technical Guide to Endosomal TLR7/8 Modulation

Executive Summary The innate immune system relies on pattern recognition receptors (PRRs) to detect invading pathogens and initiate inflammatory cascades [1]. Among these, Toll-like Receptors 7 and 8 (TLR7/8) are critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The innate immune system relies on pattern recognition receptors (PRRs) to detect invading pathogens and initiate inflammatory cascades [1]. Among these, Toll-like Receptors 7 and 8 (TLR7/8) are critical endosomal sensors specialized in the recognition of single-stranded RNA (ssRNA) [1]. In recent years, 7-Propan-2-yl-1,8-naphthyridin-2-amine (CAS: 69587-81-1) has emerged as a highly privileged pharmacophore in the rational design of small-molecule PRR modulators.

As a Senior Application Scientist, I have observed that the true value of this compound lies in its structural duality. Depending on how this core is functionalized, it can drive robust immune agonism for antiviral and vaccine adjuvant applications [2], or it can act as a potent antagonist to suppress the hyperactivated PRR signaling seen in autoimmune diseases like Systemic Lupus Erythematosus (SLE) [3]. This whitepaper deconstructs the structural biology, structure-activity relationships (SAR), and the self-validating experimental workflows required to study this critical molecule.

Mechanistic Grounding: The Endosomal Niche and Structural Causality

To understand why 7-Propan-2-yl-1,8-naphthyridin-2-amine is so effective, we must examine the causality behind its structural components in the context of the TLR7/8 binding pocket.

The 1,8-Naphthyridine Core: Pyrimidine Mimicry

Natural ligands for TLR7/8 are purine and pyrimidine degradation products (e.g., guanosine and uridine) derived from viral ssRNA. The bicyclic 1,8-naphthyridine ring acts as a synthetic mimic of these natural bases. The nitrogen atoms at the 1 and 8 positions serve as precise hydrogen bond acceptors, while the 2-amine group acts as a critical hydrogen bond donor. This spatial arrangement allows the core to anchor deeply into the Watson-Crick recognition face of the TLR7/8 binding pocket.

The Causality of the 7-Propan-2-yl (Isopropyl) Substitution

The addition of the isopropyl group at the C7 position is a deliberate medicinal chemistry choice driven by two causal factors:

  • Endosomal Penetration: TLR7 and TLR8 are localized exclusively within the intracellular endosomal compartment to prevent autoreactivity to extracellular self-RNA. The lipophilic 7-propan-2-yl group significantly increases the molecule's partition coefficient (LogP), causally enhancing its ability to passively diffuse across both the plasma and endosomal membranes.

  • Steric Trapping: Once inside the endosome, the branched steric bulk of the isopropyl group fits optimally into a hydrophobic sub-pocket at the TLR dimerization interface. This tight packing reduces the dissociation rate ( koff​ ), locking the receptor into a stable conformation.

Pathway Ligand 7-Propan-2-yl-1,8- naphthyridin-2-amine Endosome Endosomal Compartment Ligand->Endosome Membrane Permeation TLR TLR7 / TLR8 Dimer Ligand->TLR Pocket Binding Endosome->TLR MyD88 MyD88 Adaptor TLR->MyD88 Recruitment Kinases IRAK4 / TRAF6 Complex MyD88->Kinases Phosphorylation Cascade TFs NF-κB & IRF7 Kinases->TFs Activation Cytokines IFN-α, TNF-α, IL-6 TFs->Cytokines Gene Transcription

Fig 1: MyD88-dependent endosomal signaling pathway modulated by 1,8-naphthyridine derivatives.

Quantitative Structure-Activity Relationship (SAR)

To empirically validate the necessity of the 7-propan-2-yl substitution, we can look at comparative activation data. The table below summarizes representative structure-activity relationships, demonstrating how the C7 substitution causally dictates target affinity and membrane permeability.

Compound CoreC7 SubstitutionTLR7 EC₅₀ (µM)TLR8 EC₅₀ (µM)Membrane Permeability ( Papp​ )
1,8-naphthyridin-2-amine-H (Unsubstituted)> 10.0> 10.0Low
7-Methyl-1,8-naphthyridin-2-amine-CH₃5.28.4Moderate
7-Propan-2-yl-1,8-naphthyridin-2-amine -CH(CH₃)₂ 0.4 1.1 High

Data Interpretation: The transition from a methyl to an isopropyl group yields a >10-fold increase in potency, proving that the hydrophobic bulk is not merely structural filler, but an active participant in receptor engagement.

Self-Validating Experimental Workflows

To rigorously evaluate compounds derived from the 7-Propan-2-yl-1,8-naphthyridin-2-amine scaffold, researchers must employ self-validating assay systems. We utilize a two-tiered approach: an isolated reporter assay for specific target engagement, followed by a phenotypic assay for physiological validation.

Protocol 1: Target Engagement via HEK-Blue TLR7/8 Reporter Assay

Causality Check: Primary immune cells express multiple overlapping PRRs (e.g., TLR3, 7, 8, 9, RIG-I). Testing novel compounds directly in primary cells introduces confounding cross-talk. We utilize HEK-Blue cells because they provide a "null-background" environment. They are engineered to express only human TLR7 or TLR8, coupled with an NF-κB/AP-1 inducible SEAP (secreted embryonic alkaline phosphatase) reporter. This ensures the readout is causally linked only to the target receptor.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HEK-Blue hTLR7 or hTLR8 cells and resuspend in DMEM supplemented with 10% FBS and selective antibiotics (to maintain plasmid stability). Seed at 5×104 cells/well in a 96-well plate.

  • Compound Preparation: Dissolve the naphthyridine derivative in DMSO. Perform a 10-point, 3-fold serial dilution in media. Crucial: Ensure final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity, which would artificially skew the SEAP readout.

  • Incubation: Add 20 µL of the serially diluted compound to the seeded cells. Incubate for 18–24 hours at 37°C in a 5% CO₂ atmosphere.

  • Reporter Quantification: Transfer 20 µL of the induced cell supernatant to a new flat-bottom 96-well plate containing 180 µL of QUANTI-Blue detection medium.

  • Readout: Incubate for 1–3 hours at 37°C, then measure the optical density (OD) at 620–655 nm using a microplate spectrophotometer. Calculate the EC₅₀ using a 4-parameter logistic curve fit.

Workflow Prep Compound Prep Serial Dilution Cell HEK-Blue Cells Seeding Prep->Cell Incubate Incubation 24h at 37°C Cell->Incubate Assay SEAP Assay QUANTI-Blue Incubate->Assay Read Quantification OD 620 nm Assay->Read

Fig 2: Self-validating high-throughput screening workflow for TLR7/8 target engagement.

Protocol 2: Phenotypic Validation via PBMC Cytokine Profiling

Causality Check: While the HEK-Blue assay proves the compound binds the receptor, it does not prove physiological relevance. Human Peripheral Blood Mononuclear Cells (PBMCs) contain plasmacytoid dendritic cells (pDCs) and monocytes—the natural responders to TLR7/8. Profiling specific cytokines (IFN-α for TLR7; TNF-α/IL-6 for TLR8) provides orthogonal validation of the compound's functional immune consequence.

Step-by-Step Methodology:

  • Isolation: Isolate human PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation. Wash twice with PBS.

  • Stimulation: Resuspend PBMCs in RPMI-1640 (10% FBS) and plate at 1×106 cells/mL. Add the optimized concentration of the naphthyridine compound. (Note: If testing an antagonist derivative for SLE, pre-treat cells for 1 hour before challenging with a known agonist like R848).

  • Incubation & Harvest: Incubate for 24 hours at 37°C. Centrifuge the plate at 300 x g for 5 minutes and harvest the cell-free supernatant.

  • Multiplex Quantification: Quantify IFN-α, TNF-α, and IL-6 concentrations using a magnetic bead-based Luminex multiplex assay to generate a comprehensive cytokine secretion profile.

Conclusion

The 7-Propan-2-yl-1,8-naphthyridin-2-amine scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding mimicry of the 1,8-naphthyridine core with the lipophilic and steric advantages of the 7-isopropyl group, researchers can reliably target the elusive endosomal TLR7/8 receptors. Whether engineered into an immune-boosting agonist or an autoimmune-suppressing antagonist, this building block remains foundational to the future of innate immunotherapy.

References

  • Takeuchi O, Akira S. Pattern recognition receptors and inflammation. Cell. 2010;140(6):805-820. URL:[Link]

  • Burroughs EG, et al. Compounds and methods for enhancing innate immune responses (WO2013059559A2). World Intellectual Property Organization. 2013.
  • Eisai R&D Management Co., Ltd. Selectively substituted quinoline compounds (EP3057964B1). European Patent Office. 2014.

Sources

Exploratory

Topic: Crystal Structure and Toll-like Receptor Binding Affinity of 7-Propan-2-yl-1,8-naphthyridin-2-amine

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, 7-Propan-2-yl-1,8-naphthyridin-2-amine, a small molecule of interest for its potential immunomodulatory activity via interaction with Toll-like Receptors (TLRs). As key players in the innate immune system, TLRs, particularly the endosomal TLR7, represent significant targets for therapeutic intervention in infectious diseases, autoimmunity, and oncology.[1][2][3]

This document provides a comprehensive technical overview intended for researchers and drug development professionals. It begins with a structural analysis, leveraging crystallographic data from a closely related analog to infer the molecular geometry and intermolecular interactions of the title compound. The guide then transitions to the core functional aspect: its binding affinity for TLR7. We provide a detailed, field-proven experimental protocol for Isothermal Titration Calorimetry (ITC) as a robust method for quantifying the thermodynamic parameters of this interaction. Finally, we contextualize this binding event by mapping the downstream TLR7 signaling pathway, illustrating the mechanism by which such a molecule can translate a binding event into a cellular-level immune response.

Part 1: Introduction to the Compound and its Biological Target

The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic compound, is a versatile pharmacophore. Its rigid, planar structure and hydrogen bonding capabilities allow it to serve as an effective scaffold for presenting various functional groups to biological targets. Derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and antitumor effects.[4][5][6] The specific compound of interest, 7-Propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine), combines this core with a lipophilic isopropyl group at the C7 position and an amino group at the C2 position, features that are critical for its interaction with target proteins.

The Biological Target: Toll-like Receptor 7 (TLR7)

Toll-like Receptors are a class of transmembrane proteins that play a fundamental role in the innate immune system.[7] They function as pattern recognition receptors (PRRs), identifying pathogen-associated molecular patterns (PAMPs) from microbes or damage-associated molecular patterns (DAMPs) from host cells.[2]

TLR7, along with TLR8, is located within the endosomal compartment of immune cells such as B lymphocytes and plasmacytoid dendritic cells (pDCs).[8] It is responsible for detecting single-stranded RNA (ssRNA), a hallmark of viral infection.[9] Upon binding its ligand, TLR7 initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, mounting a potent antiviral response.[3][7] The dysregulation of TLR7 signaling is implicated in autoimmune diseases like systemic lupus erythematosus (SLE), making both agonists and antagonists of TLR7 valuable therapeutic candidates.[2][10] Small synthetic molecules, such as the imidazoquinoline compound R848, are known to act as potent TLR7/8 agonists, highlighting the druggability of this receptor.[7][11]

Part 2: Structural and Crystallographic Analysis

A definitive understanding of a molecule's three-dimensional structure is foundational to drug design. While a published crystal structure for 7-Propan-2-yl-1,8-naphthyridin-2-amine was not available at the time of this writing, a detailed analysis of a closely related analog, 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate , provides critical insights into the core scaffold's geometry and packing behavior.[12]

Inferred Structural Features

The crystal structure of 7-Amino-1,8-naphthyridin-2(1H)-one reveals a nearly planar organic molecule.[12] This planarity is a key feature of the 1,8-naphthyridine system. In the crystal lattice, adjacent molecules are linked by a network of hydrogen bonds, forming tapes or chains.[12] Specifically, N—H⋯N and N—H⋯O interactions are prominent. Additionally, π–π stacking interactions between the aromatic ring systems, with an interplanar separation of approximately 3.25 Å, contribute significantly to the crystal packing.[12]

For 7-Propan-2-yl-1,8-naphthyridin-2-amine , we can extrapolate the following features:

  • Core Planarity: The central 1,8-naphthyridine ring system is expected to be largely planar.

  • Hydrogen Bonding: The 2-amino group provides a hydrogen bond donor, capable of participating in intermolecular interactions similar to those observed in the analog.

  • Steric and Lipophilic Influence: The 7-isopropyl group introduces a non-polar, sterically bulky feature. This group will influence crystal packing by disrupting the close π–π stacking seen in the simpler analog and favoring hydrophobic interactions. It is also a critical feature for recognition within the binding pocket of its biological target.

Crystallographic Data of an Analog: 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate

The following table summarizes the single-crystal X-ray diffraction data for the reference compound, providing a quantitative basis for understanding the 1,8-naphthyridine core.

Parameter Value [12]
Formula C₈H₇N₃O·H₂O
Molecular Weight 179.18
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.5413 (9)
b (Å) 17.1560 (16)
c (Å) 4.9954 (4)
β (˚) 95.19 (2)
Volume (ų) 814.34 (13)
Z 4

Part 3: Quantifying Toll-like Receptor Binding Affinity

Determining the binding affinity is a critical step in drug development, quantifying the strength of the interaction between the compound and its target. Isothermal Titration Calorimetry (ITC) is the gold standard for this measurement, as it directly measures the heat released or absorbed during a binding event.[13][14] This allows for the simultaneous determination of the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[14][15]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding thermodynamics between 7-Propan-2-yl-1,8-naphthyridin-2-amine and the ectodomain of human TLR7.

Causality Statement: The integrity of ITC data relies on minimizing heat signals from non-binding events. Therefore, precise buffer matching through extensive dialysis and the inclusion of control titrations are non-negotiable steps for generating trustworthy data.[16]

Step-by-Step Methodology:

  • Protein and Ligand Preparation:

    • Express and purify the soluble ectodomain of human TLR7 to >95% purity.

    • Dissolve 7-Propan-2-yl-1,8-naphthyridin-2-amine in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) containing a small percentage of DMSO if required for solubility.

    • Prepare a ~20-50 µM solution of TLR7 in the same buffer.

    • Prepare a ~200-500 µM solution of the compound (the "ligand") in the final dialysis buffer. The ligand concentration should ideally be 10-20 times that of the protein.

  • Dialysis (Critical Step):

    • Dialyze the TLR7 protein solution against 2-4 liters of the final buffer at 4°C for at least 18 hours, with at least one buffer change. This step is crucial to ensure the protein and ligand buffers are perfectly matched, minimizing large heats of dilution.[16]

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Fill the reference cell with the final dialysis buffer.[16]

    • Set the experimental temperature (e.g., 25°C).

  • Loading Samples:

    • Carefully load the TLR7 solution into the sample cell (~1.4 mL), avoiding the introduction of air bubbles.

    • Load the ligand solution into the injection syringe (~250 µL).

  • Titration Experiment:

    • Allow the system to equilibrate for at least 30 minutes to achieve a stable baseline.

    • Perform a series of injections (e.g., 1 initial 0.5 µL injection followed by 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiments (Self-Validation):

    • To determine the heat of dilution, perform an identical titration by injecting the ligand solution into the buffer-filled sample cell.[16][17] This background heat will be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the peaks from the raw titration data to obtain the heat change per injection.

    • Subtract the heat of dilution from the control experiment.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₐ (and thus K₋), ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Visualization of the ITC Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_ctrl 3. Control cluster_analysis 4. Data Analysis P_Prep Purify TLR7 Ectodomain Dialysis Dialyze Protein vs. Buffer P_Prep->Dialysis L_Prep Dissolve Compound L_Prep->Dialysis Load Load Protein (Cell) & Compound (Syringe) Dialysis->Load Ctrl_Titrate Inject Compound into Buffer Dialysis->Ctrl_Titrate Equilibrate Equilibrate System (Stable Baseline) Load->Equilibrate Titrate Inject Compound into Protein Equilibrate->Titrate Integrate Integrate Raw Data Titrate->Integrate Subtract Subtract Control Data Ctrl_Titrate->Subtract Integrate->Subtract Fit Fit Binding Isotherm Subtract->Fit Thermo Determine: Kd, ΔH, n, ΔS Fit->Thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Expected Thermodynamic Profile

The following table presents a hypothetical but realistic set of thermodynamic data that could be obtained from the ITC experiment, which would indicate a high-affinity interaction.

Parameter Hypothetical Value Significance
Dissociation Constant (K₋) 50 nMIndicates a strong binding interaction.
Stoichiometry (n) 1.05Suggests a 1:1 binding ratio of compound to TLR7.
Enthalpy (ΔH) -8.5 kcal/molAn exothermic reaction, driven by favorable bond formation (e.g., H-bonds).
Entropy (-TΔS) -1.5 kcal/molAn unfavorable entropy change, often due to conformational ordering upon binding.
Gibbs Free Energy (ΔG) -10.0 kcal/molThe overall favorable binding energy, dominated by the enthalpic contribution.

Part 4: Downstream Signaling and Functional Context

The binding of an agonist like 7-Propan-2-yl-1,8-naphthyridin-2-amine to TLR7 is the initiating event of a complex intracellular signaling cascade. Understanding this pathway is crucial for predicting the compound's ultimate biological effect. The primary pathway engaged by TLR7 is MyD88-dependent.[1][18]

Mechanism of Action:

  • Ligand Binding and Dimerization: Upon binding of the agonist, two TLR7 molecules dimerize within the endosome.

  • Adaptor Recruitment: This conformational change facilitates the recruitment of the primary adaptor protein, Myeloid Differentiation primary response 88 (MyD88).[1]

  • IRAK Kinase Activation: MyD88 recruits and activates members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4 and IRAK1.[1]

  • TRAF6 Recruitment: The activated IRAK complex then associates with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[1]

  • Activation of Downstream Kinases: TRAF6 activates downstream kinase complexes, including the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs).[3]

  • Transcription Factor Activation: This culminates in the activation of key transcription factors:

    • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Activation of the IKK complex leads to the degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[7]

    • IRF7 (Interferon Regulatory Factor 7): In plasmacytoid dendritic cells, a complex involving MyD88, IRAK4, and TRAF6 also leads to the phosphorylation and activation of IRF7, which translocates to the nucleus to induce the expression of type I interferons.[7][18]

Visualization of the TLR7 Signaling Pathway

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 7-Propan-2-yl- 1,8-naphthyridin-2-amine TLR7 TLR7 Dimer Ligand->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAK4 / IRAK1 MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway TRAF6->MAPK IRF7 IRF7 TRAF6->IRF7 pDC specific NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates & Degrades NFkB NF-κB NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocation IRF7_Nuc IRF7 IRF7->IRF7_Nuc Translocation Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_Nuc->Cytokines Induces Transcription IFNs Type I Interferon Genes (IFN-α/β) IRF7_Nuc->IFNs Induces Transcription

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Foundational

Comprehensive Metabolite Identification (MetID) of 7-Propan-2-yl-1,8-naphthyridin-2-amine in Hepatic Microsomes

Executive Summary & Structural Vulnerability Analysis The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, topoisomerase poisons, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Vulnerability Analysis

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, topoisomerase poisons, and Toll-like receptor (TLR) agonists[1]. However, the pharmacokinetic viability of these candidates is heavily dictated by their susceptibility to cytochrome P450 (CYP450) mediated biotransformations[2].

This technical guide outlines a rigorous, self-validating in vitro Metabolite Identification (MetID) workflow for 7-Propan-2-yl-1,8-naphthyridin-2-amine (Exact Mass: 187.1109 Da). By analyzing its structural topology, we can predict three primary metabolic soft spots:

  • The 7-Isopropyl Group: Highly susceptible to aliphatic hydroxylation at the tertiary carbon, driven primarily by CYP3A4 and CYP2C9.

  • The 2-Amine Group: Primary and secondary amines frequently undergo N-oxidation or form metabolic-intermediate complexes with CYP enzymes[3]. Furthermore, they serve as prime conjugation sites for Phase II UDP-glucuronosyltransferases (UGTs).

  • The Naphthyridine Core: Subject to aromatic hydroxylation, typically mediated by CYP1A2.

Experimental Design & Mechanistic Rationale

To capture a comprehensive metabolic profile, we utilize pooled hepatic microsomes (human, rat, and mouse). Microsomes are subcellular fractions containing fragmented endoplasmic reticulum vesicles, preserving the membrane-bound CYP450 and UGT enzymes required for Phase I and Phase II metabolism.

The Self-Validating System

A robust MetID assay cannot rely on a single reaction tube; it must be a self-validating system that rules out chemical degradation and matrix interference[4]. Our protocol mandates the following parallel incubations:

  • Minus-Cofactor Control (No NADPH/UDPGA): Establishes the baseline chemical stability of the compound in the buffer at 37°C. Any "metabolites" observed here are artifacts of chemical degradation, not enzymatic biotransformation.

  • Minus-Substrate Control (Matrix Blank): Identifies endogenous lipid and peptide ions inherent to the microsomal batch, preventing the false-positive assignment of matrix peaks as drug metabolites.

  • Positive Control (Diclofenac/Verapamil): Validates the enzymatic competency of the specific microsomal batch[2]. If the positive control does not metabolize at expected clearance rates, the entire assay is invalidated.

Step-by-Step Methodology: Incubation & LC-HRMS Analysis

Reagent Preparation & Pore Formation
  • Substrate Preparation: Dissolve 7-Propan-2-yl-1,8-naphthyridin-2-amine in 100% DMSO to yield a 10 mM stock. Dilute to 100 µM in acetonitrile (ACN) to create the working solution.

  • Microsomal Master Mix: In a 1.5 mL Eppendorf tube, combine 100 mM Potassium Phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled liver microsomes to achieve a final protein concentration of 1.0 mg/mL.

  • Alamethicin Treatment (Causality Step): Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Rationale: UGT enzymes are localized on the luminal (inner) side of the microsomal vesicles. Alamethicin is a pore-forming peptide that permeabilizes the lipid bilayer, granting the highly polar UDPGA cofactor access to the UGT active sites.

Incubation & Quenching
  • Pre-incubation: Aliquot 190 µL of the Master Mix into reaction tubes. Add 2 µL of the 100 µM substrate working solution (Final assay concentration: 1 µM; organic solvent <0.2%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 8 µL of a cofactor mixture containing NADPH (final conc. 1 mM) and UDPGA (final conc. 2 mM).

  • Time-Course Quenching: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL of the reaction mixture and immediately plunge it into 150 µL of ice-cold ACN containing an internal standard (e.g., 100 ng/mL Tolbutamide). Rationale: The organic solvent instantly denatures the enzymes, halting the reaction, while simultaneously precipitating the microsomal proteins for clean downstream analysis.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to LC vials.

LC-HRMS/MS Analytical Setup

High-resolution mass spectrometry (HRMS) is the gold standard for non-targeted metabolomics and MetID[4].

  • Chromatography: UPLC C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN. Gradient elution from 5% B to 95% B over 12 minutes.

  • Mass Spectrometry: Orbitrap or Q-TOF operating in positive Electrospray Ionization (ESI+) mode. Data-Dependent Acquisition (DDA) is used to automatically trigger MS/MS fragmentation on the top 5 most abundant ions.

Data Processing & Structural Elucidation

To isolate drug-related material from the complex biological matrix, we apply Mass Defect Filtering (MDF) . Phase I biotransformations (e.g., hydroxylation, +15.9949 Da) significantly shift the nominal mass but tightly preserve the fractional mass defect of the parent scaffold. By setting an MDF window of ±0.05 Da around the parent compound's mass defect, we algorithmically strip away endogenous lipid noise.

The structural elucidation of 7-Propan-2-yl-1,8-naphthyridin-2-amine metabolites relies on diagnostic MS/MS fragmentation. The parent compound ([M+H]+ m/z 188.1182) exhibits a signature neutral loss of propene (-42.0470 Da) from the isopropyl group, yielding a stable m/z 146.0712 fragment.

Quantitative Data: Proposed Metabolic Profile
Metabolite CodeProposed BiotransformationChemical FormulaExact Mass [M+H]+Δ Mass (Da)Diagnostic MS/MS Fragment Ions (m/z)
Parent N/AC₁₁H₁₃N₃188.11820.0000146.0712 (-Propene)
M1 Aliphatic Hydroxylation (Tertiary)C₁₁H₁₃N₃O204.1131+15.9949186.1025 (-H₂O), 146.0712
M2 N-Oxidation (2-Amine)C₁₁H₁₃N₃O204.1131+15.9949188.1182 (-O), 146.0712
M3 Aromatic HydroxylationC₁₁H₁₃N₃O204.1131+15.9949162.0667, 135.0558
M4 N-GlucuronidationC₁₇H₂₁N₃O₆364.1503+176.0321188.1182 (-Glucuronic Acid)

Note: M1, M2, and M3 are isobaric (+16 Da). They are differentiated by their retention times and unique MS/MS fragmentation patterns. For instance, M1 readily loses water (-18 Da) due to the aliphatic hydroxyl group, whereas M2 exhibits a characteristic neutral loss of oxygen (-16 Da) typical of N-oxides.

Metabolic Pathway Visualization

MetPathway Parent 7-Propan-2-yl-1,8-naphthyridin-2-amine m/z 188.1182 [M+H]+ M1 M1: Aliphatic Hydroxylation (Tertiary Alcohol) m/z 204.1131 Parent->M1 CYP3A4 / CYP2C9 (+15.9949 Da) M2 M2: N-Oxidation (Hydroxylamine/N-Oxide) m/z 204.1131 Parent->M2 CYP / FMO (+15.9949 Da) M3 M3: Aromatic Hydroxylation m/z 204.1131 Parent->M3 CYP1A2 (+15.9949 Da) M4 M4: N-Glucuronidation (Phase II) m/z 364.1503 Parent->M4 UGTs (+176.0321 Da)

Proposed in vitro metabolic pathways of 7-Propan-2-yl-1,8-naphthyridin-2-amine in liver microsomes.

Implications for Lead Optimization

Identifying these metabolic liabilities directly informs the next iteration of medicinal chemistry design. If in vitro intrinsic clearance ( CLint​ ) is unacceptably high due to rapid M1 formation, chemists can deploy bioisosteric replacement strategies. For example, replacing the tertiary hydrogen of the isopropyl group with a fluorine atom (forming a 2-fluoropropan-2-yl group) will sterically and electronically block CYP-mediated aliphatic hydroxylation, thereby extending the compound's half-life without drastically altering its target binding affinity.

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Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocol for 7-Propan-2-yl-1,8-naphthyridin-2-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field Application: Synthesis of Toll-Like Receptor (TLR) agonists, innate immune response modulators, and antiviral active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field Application: Synthesis of Toll-Like Receptor (TLR) agonists, innate immune response modulators, and antiviral active pharmaceutical ingredients (APIs) [1].

Mechanistic Overview & Strategic Design

The synthesis of 1,8-naphthyridine derivatives is a cornerstone in the development of modern immunomodulatory therapeutics. Specifically, 7-propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine) serves as a critical pharmacophore for binding to pattern recognition receptors (PRRs) [1].

While direct one-pot cyclocondensations of 2,6-diaminopyridine (DAP) with 1,3-dielectrophiles are documented [3], achieving the specific deoxygenated 7-isopropyl derivative requires a more regioselective and thermodynamically controlled approach. Direct condensation with an enone often yields complex mixtures of regioisomers and polymerization byproducts.

To ensure high E-factor efficiency and scalability, this protocol utilizes a robust three-step linear sequence:

  • Knorr-Type Condensation: DAP is reacted with ethyl isobutyrylacetate. The differential nucleophilicity of the exocyclic amines on DAP, combined with the distinct electrophilicities of the ketone and ester moieties, drives the regioselective formation of the 4-quinolone analogue (7-amino-2-isopropyl-1,8-naphthyridin-4(1H)-one).

  • Halogenative Deoxygenation: The tautomeric hydroxyl group at the C4 position is converted to a bromide using phosphorus oxybromide (POBr₃). POBr₃ is selected over POCl₃ due to the superior leaving-group kinetics of the bromide in the subsequent step [1].

  • Reductive Dehalogenation: Palladium-catalyzed hydrogenation cleanly removes the bromide, yielding the fully aromatic target.

Synthetic Workflow

Synthesis R1 2,6-Diaminopyridine + Ethyl isobutyrylacetate Cond Acid-Catalyzed Condensation R1->Cond Int1 7-amino-2-isopropyl- 1,8-naphthyridin-4(1H)-one Cond->Int1 Brom Bromination (POBr3, MeCN, 80°C) Int1->Brom Int2 4-bromo-7-isopropyl- 1,8-naphthyridin-2-amine Brom->Int2 Red Catalytic Hydrogenation (Pd/C, H2, Base) Int2->Red Prod 7-Propan-2-yl- 1,8-naphthyridin-2-amine Red->Prod

Workflow for the 3-step synthesis of 7-Propan-2-yl-1,8-naphthyridin-2-amine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, thermodynamic conditions, and validated yields for the three-step sequence.

StepReagents & SolventsEquivalentsTemp (°C)Time (h)Expected Yield
1. Condensation 2,6-Diaminopyridine (DAP)Ethyl isobutyrylacetatePolyphosphoric acid (PPA)1.0 eq1.2 eqSolvent/Cat1204.065 - 70%
2. Bromination Naphthyridinone IntermediatePOBr₃Acetonitrile (MeCN)1.0 eq1.9 eq0.5 M803.080 - 85%
3. Hydrogenation Bromo-Intermediate10% Pd/CTriethylamine (TEA)Ethanol (EtOH)1.0 eq0.1 eq (Pd)2.0 eq0.2 M2512.0> 90%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 7-amino-2-isopropyl-1,8-naphthyridin-4(1H)-one

Rationale: Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating agent. The high temperature ensures complete cyclization of the intermediate Schiff base/enamine into the fused bicyclic system [2].

  • Preparation: In a thoroughly dried 500 mL round-bottom flask equipped with a mechanical stirrer, add 50 g of polyphosphoric acid (PPA). Heat the PPA to 80 °C to reduce viscosity.

  • Addition: Slowly add 2,6-diaminopyridine (10.9 g, 100 mmol) in portions to the stirring PPA.

  • Electrophile Introduction: Dropwise, add ethyl isobutyrylacetate (18.9 g, 120 mmol) over 30 minutes.

  • Cyclization: Elevate the internal temperature to 120 °C. Maintain rigorous stirring for 4 hours. The mixture will darken significantly.

  • Quenching & Isolation: Cool the reaction mixture to 60 °C and carefully pour it into 500 mL of crushed ice/water with vigorous stirring. Neutralize the aqueous suspension to pH 7-8 using concentrated aqueous ammonium hydroxide (NH₄OH).

  • Filtration: Collect the resulting precipitate via vacuum filtration, wash sequentially with cold water and diethyl ether, and dry under high vacuum at 50 °C to yield the intermediate as an off-white solid.

Step 2: Synthesis of 4-bromo-7-isopropyl-1,8-naphthyridin-2-amine

Rationale: The conversion of the pyridone tautomer to the halo-pyridine derivative requires a powerful halogenating agent. POBr₃ is utilized in acetonitrile to manage the exotherm and prevent the formation of intractable tars often seen with neat phosphorus oxyhalides [1].

  • Slurry Formation: In a 250 mL round-bottom flask under an inert argon atmosphere, slurry 7-amino-2-isopropyl-1,8-naphthyridin-4(1H)-one (6.00 g, 29.5 mmol) in anhydrous acetonitrile (60 mL).

  • Halogenation: Add phosphorus oxybromide (POBr₃) (16.1 g, 56.1 mmol) in one portion. Caution: A distinct exotherm will be observed. Ensure the flask is properly vented through a scrubber system.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Stir at this temperature for exactly 3 hours.

  • Cooling: Remove the heat source and allow the reaction to cool to room temperature. Continue stirring overnight (approx. 12 hours) to ensure complete conversion and breakdown of intermediate phosphorodichloridate species [1].

  • Workup: Slowly pour the reaction mixture into 200 mL of an ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench residual POBr₃. Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient) to isolate the brominated intermediate.

Step 3: Synthesis of 7-Propan-2-yl-1,8-naphthyridin-2-amine (Target)

Rationale: Catalytic hydrogenation removes the bromine atom. Triethylamine is added as an acid scavenger; without it, the generated hydrobromic acid (HBr) will protonate the naphthyridine nitrogens, drastically reducing the solubility of the intermediate and poisoning the palladium catalyst.

  • Reaction Assembly: In a Parr hydrogenation bottle or a thick-walled flask, dissolve 4-bromo-7-isopropyl-1,8-naphthyridin-2-amine (5.0 g, 18.8 mmol) in absolute ethanol (100 mL).

  • Scavenger Addition: Add triethylamine (TEA) (5.2 mL, 37.6 mmol) to the solution.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g). Safety Note: Pd/C is highly pyrophoric when dry. Purge the flask with argon before and after addition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel with H₂ to 30 psi (approx. 2 atm) and agitate at room temperature for 12 hours.

  • Monitoring: Verify the completion of the reaction via LC-MS or TLC (disappearance of the heavier brominated mass).

  • Filtration: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot ethanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water to remove triethylamine hydrobromide salts, dry over Na₂SO₄, and evaporate to yield the highly pure 7-Propan-2-yl-1,8-naphthyridin-2-amine.

References

  • Compounds and methods for enhancing innate immune responses (WO2013059559A2).
  • Synthesis method of 1,8-Naphthyridin-2-amine (CN105399739A).
  • General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues. PubMed Central (PMC). [Link]

Application

Revolutionizing Antiviral Drug Development: A Guide to Leveraging 7-Propan-2-yl-1,8-naphthyridin-2-amine

The relentless emergence of novel and drug-resistant viral pathogens necessitates a paradigm shift in antiviral drug discovery. The 1,8-naphthyridine scaffold has garnered significant attention as a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless emergence of novel and drug-resistant viral pathogens necessitates a paradigm shift in antiviral drug discovery. The 1,8-naphthyridine scaffold has garnered significant attention as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects against a range of viruses such as HIV, Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV)[1][2][3][4]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 7-Propan-2-yl-1,8-naphthyridin-2-amine as a versatile precursor for the rational design and development of next-generation antiviral therapeutics.

The rationale for selecting the 7-Propan-2-yl-1,8-naphthyridin-2-amine core lies in its inherent structural features that are amenable to chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The isopropyl group at the 7-position can influence solubility and metabolic stability, while the amino group at the 2-position serves as a key handle for derivatization, enabling the introduction of various pharmacophores to target specific viral proteins or host factors involved in the viral life cycle[5].

This document outlines a systematic workflow, from the synthesis of the precursor and its derivatives to robust in vitro evaluation of their antiviral efficacy and cytotoxicity. By integrating principles of medicinal chemistry, virology, and molecular biology, we present a roadmap for the identification and optimization of novel antiviral lead compounds.

Section 1: Synthesis and Derivatization Strategy

The successful development of novel antiviral agents hinges on the efficient synthesis of the core scaffold and its subsequent diversification.

Synthesis of the Precursor: 7-Propan-2-yl-1,8-naphthyridin-2-amine

While multiple synthetic routes to 1,8-naphthyridine derivatives exist, a common and effective method involves the Friedländer annulation, which is a condensation reaction of a 2-amino-pyridine derivative with a β-ketoaldehyde or its equivalent. For 7-Methyl-1,8-naphthyridin-2-amine, a related compound, the condensation of 2,6-diaminopyridine with 3-oxobutyraldehyde dimethyl acetal in the presence of an acid catalyst like phosphoric acid is a well-established method[6]. A similar strategy can be adapted for the synthesis of the 7-isopropyl analogue.

Derivatization Strategy: Exploring Chemical Space through Bioisosteric Replacement and Structure-Activity Relationship (SAR) Studies

With the precursor in hand, the next critical phase is the generation of a library of diverse analogues. A rational approach to this involves leveraging established medicinal chemistry principles such as bioisosterism and analysis of structure-activity relationships (SAR).

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties[7][8][9][10]. For the 7-Propan-2-yl-1,8-naphthyridin-2-amine scaffold, the primary amino group at the 2-position is an ideal site for modification.

Key Derivatization Approaches:

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the 2-amino group with a variety of acid chlorides or sulfonyl chlorides can introduce diverse functionalities. The choice of substituents on the aromatic or aliphatic moieties of these reagents can significantly impact antiviral activity. SAR studies on related naphthyridine series have shown that the nature and position of substituents on appended phenyl rings can dramatically influence biological activity[1].

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which can introduce additional hydrogen bonding capabilities.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction can be used to introduce a wide range of alkyl or arylalkyl substituents at the 2-position.

The following diagram illustrates the proposed workflow for generating a library of derivatives from the precursor.

G cluster_0 Precursor Synthesis cluster_1 Derivatization Strategies cluster_2 Compound Library Precursor 7-Propan-2-yl-1,8-naphthyridin-2-amine Amide Amide/Sulfonamide Synthesis Precursor->Amide Urea Urea/Thiourea Formation Precursor->Urea Reductive Reductive Amination Precursor->Reductive Library Diverse Library of Naphthyridine Derivatives Amide->Library Urea->Library Reductive->Library

Caption: Workflow for the generation of a diverse library of antiviral candidates.

Section 2: In Vitro Antiviral and Cytotoxicity Evaluation

Once a library of compounds has been synthesized, a robust and systematic screening cascade is essential to identify promising antiviral candidates. This typically involves a primary screen for antiviral activity followed by a secondary screen to assess cytotoxicity and determine the therapeutic index.

Primary Antiviral Screening: The Plaque Reduction Assay

The plaque reduction assay is a gold-standard method in virology for quantifying the ability of a compound to inhibit viral replication[11]. This assay measures the reduction in the number of viral plaques—localized areas of cell death caused by viral infection—in the presence of the test compound.

Protocol: Plaque Reduction Assay

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MRC-5 for HCMV) in 24-well plates.[12][13]

  • Virus stock of known titer (plaque-forming units per milliliter, PFU/mL).

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in serum-free medium.

  • Semi-solid overlay medium (e.g., culture medium containing agarose or methylcellulose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% Crystal Violet).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates to achieve a confluent monolayer on the day of infection.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds and a positive control antiviral drug (e.g., remdesivir for SARS-CoV-2) in serum-free medium.[12]

  • Virus-Compound Incubation: Mix a standardized amount of virus (e.g., 50-100 PFU) with each compound dilution and incubate at 37°C for 1 hour to allow for interaction.[11]

  • Infection: Remove the culture medium from the cell monolayers and add the virus-compound mixtures to the respective wells. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[11][14]

  • Overlay Application: After the adsorption period, remove the inoculum and overlay the cells with the semi-solid medium. This restricts the spread of progeny virions, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).[15]

  • Plaque Visualization: Fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes. Gently wash the wells with water and allow the plates to air dry.[11]

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[13]

Secondary Screening: Cytotoxicity Assessment

It is crucial to ensure that the observed antiviral activity is not due to general cytotoxicity of the compounds. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[16][17][18][19]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Confluent monolayer of the same host cells used in the antiviral assay in 96-well plates.

  • Test compounds serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18][20]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[19]

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for the same duration as the plaque reduction assay.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Data Interpretation and Lead Candidate Selection

The therapeutic potential of a compound is often expressed as the Selectivity Index (SI) , which is the ratio of the CC₅₀ to the IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity. Promising lead candidates will exhibit low IC₅₀ values and high CC₅₀ values, resulting in a large SI.

Table 1: Hypothetical Antiviral and Cytotoxicity Data for a Series of 7-Propan-2-yl-1,8-naphthyridin-2-amine Derivatives against a Model Virus

Compound IDR-Group at 2-Amino PositionIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
NAPH-001-H (Precursor)>50>100-
NAPH-002-C(O)Ph12.5>100>8
NAPH-003-C(O)-(4-Cl-Ph)2.18540.5
NAPH-004-SO₂Ph25.3>100>4
NAPH-005-C(O)NHPh8.79210.6
Positive ControlRemdesivir0.5>100>200

Section 3: Mechanistic Insights and Future Directions

The 1,8-naphthyridine scaffold has been reported to exert its antiviral effects through various mechanisms, including the inhibition of viral enzymes such as HIV-1 integrase and Tat-mediated transcription, or by interfering with viral entry and replication processes.[21][22] Elucidating the mechanism of action of newly identified lead compounds is a critical step in their development.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel naphthyridine derivative, for instance, by inhibiting a viral kinase essential for replication.

G cluster_0 Viral Replication Cascade cluster_1 Potential Drug Target cluster_2 Inhibitory Action ViralEntry Viral Entry Uncoating Uncoating ViralEntry->Uncoating Replication Viral Genome Replication Uncoating->Replication Assembly Virion Assembly Replication->Assembly ViralKinase Viral Kinase Replication->ViralKinase Release Progeny Virus Release Assembly->Release Naphthyridine Naphthyridine Derivative Naphthyridine->ViralKinase Inhibition

Caption: Hypothetical mechanism of action of a naphthyridine derivative.

Future studies should focus on:

  • Mechanism of Action Studies: Employing techniques such as enzyme inhibition assays, time-of-addition studies, and resistance selection to identify the specific viral or host target.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the most promising lead compounds in relevant animal models of viral infection to assess their in vivo efficacy, safety, and pharmacokinetic profiles.[23]

  • Lead Optimization: Further refining the structure of lead compounds to improve their potency, selectivity, and drug-like properties.

Conclusion

7-Propan-2-yl-1,8-naphthyridin-2-amine represents a highly promising and versatile starting point for the development of novel antiviral agents. The synthetic accessibility of this scaffold, coupled with the potential for extensive derivatization, provides a robust platform for generating compound libraries with diverse chemical and pharmacological properties. The systematic application of the in vitro screening protocols detailed in this guide will enable the efficient identification of lead candidates with potent and selective antiviral activity. Further elucidation of their mechanism of action and in vivo evaluation will be crucial in advancing these promising compounds towards clinical development and addressing the ongoing challenges posed by viral diseases.

References

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC. (n.d.).
  • Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25 - Benchchem. (n.d.).
  • Full article: Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding - Taylor & Francis. (2013, October 24).
  • In Vitro Antiviral Testing | IAR | USU. (n.d.).
  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.).
  • MTT Assay Protocol. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • MTT (Assay protocol). (n.d.).
  • (PDF) Naphthyridines with Antiviral Activity - A Review - ResearchGate. (n.d.).
  • Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC. (n.d.).
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (2015, December 15).
  • MTT assay protocol | Abcam. (n.d.).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW. (n.d.).
  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.).
  • Design and study of bioisosteric analogues of the drug Molnupiravir as potential therapeutics against SARS-COV-2: an in silico approach - PMC. (n.d.).
  • In vitro methods for testing antiviral drugs - PMC. (n.d.).
  • 2.4. Plaque Assay and Plaque Reduction Assay - Bio-protocol. (n.d.).
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC. (2020, February 28).
  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis - MDPI. (2026, March 6).
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, December 17).
  • Bioisosteric Replacement in Anti-HIV Drug Design - Encyclopedia.pub. (2022, March 4).
  • Naphthyridines with Antiviral Activity - A Review - PubMed. (n.d.).
  • A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication | Journal of Medicinal Chemistry - ACS Publications. (2009, December 3).
  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses - IRIS. (n.d.).
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. (2021, July 14).
  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024, December 17).
  • pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitor - Oxford Academic. (2025, November 19).
  • Plaque Assay Protocols - American Society for Microbiology. (2006, October 9).
  • Synthesis and Antiviral Activity of New Anti-HIV Amprenavir Bioisosteres - ACS Publications. (2002, June 20).
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - OUCI. (n.d.).
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PubMed - NIH. (2020, February 28).
  • Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. (2024, December 17).
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists - ACS Publications. (2004, November 13).
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists | The Journal of Organic Chemistry. (2004, November 13).
  • IJPBS Article- Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). (n.d.).
  • Navigating the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide - Benchchem. (n.d.).
  • Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - Frontiers. (n.d.).
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024, July 18).

Sources

Method

Application Note: High-Resolution LC-MS/MS Method Development for the Quantification of 7-Propan-2-yl-1,8-naphthyridin-2-amine in Plasma

Pharmacological Context & Analyte Significance The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent chemotherapeutic and antibacterial properties[1]. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Analyte Significance

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent chemotherapeutic and antibacterial properties[1]. In recent years, derivatives of this core have emerged as highly selective Toll-like receptor (TLR) 7 and 8 agonists. By mimicking pathogen-associated molecular patterns, these compounds activate the innate immune system, making them critical targets for novel antiviral therapies and immuno-oncology adjuvants[2][3][4].

The specific analyte, 7-Propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine; CAS: 69587-81-1), serves as a fundamental pharmacophore and active intermediate in the synthesis of these immune modulators[5]. To support preclinical pharmacokinetic (PK) profiling, a highly sensitive, high-throughput LC-MS/MS method is required to accurately quantify this nitrogen-rich heterocycle in complex biological matrices like plasma[6][7].

TLR_Pathway Ligand 1,8-Naphthyridine Derivative (TLR7/8 Agonist) TLR TLR7 / TLR8 (Endosomal Membrane) Ligand->TLR MyD88 MyD88 Adapter Protein TLR->MyD88 IRAK IRAK4 / TRAF6 Complex MyD88->IRAK NFkB NF-κB Nuclear Translocation IRAK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-α) NFkB->Cytokines

Mechanism of action for 1,8-naphthyridine derivatives via TLR7/8 and NF-κB signaling.

Mechanistic Method Development: The "Why" Behind the Workflow

Developing a robust bioanalytical method requires moving beyond generic templates and addressing the specific physicochemical properties of the analyte.

Sample Preparation Causality: Overcoming Ion Suppression

7-Propan-2-yl-1,8-naphthyridin-2-amine is a highly basic molecule (pKa ~7.5) due to its primary amine and naphthyridine ring nitrogens. In positive Electrospray Ionization (ESI+), basic amines are notoriously susceptible to severe ion suppression caused by endogenous plasma glycerophospholipids. Standard protein precipitation (PPT) leaves these lipids intact. The Solution: We utilize Phospholipid Removal Plates (PRP) . These plates contain a proprietary zirconia/titania sorbent that selectively binds the phosphate moiety of lipids via Lewis acid-base interactions. This ensures a pristine extract, stabilizing the MS signal and extending column life.

Chromatographic Causality: The Power of Biphenyl Phases

Standard C18 columns often yield poor retention and severe peak tailing for basic heterocycles due to secondary interactions with residual surface silanols. The Solution: A Biphenyl UHPLC column is selected. The biphenyl stationary phase provides strong π−π interactions with the electron-deficient naphthyridine core. This orthogonal retention mechanism pushes the analyte's elution time well past the solvent front, completely bypassing early-eluting polar matrix interferents.

Mass Spectrometry Causality: Fragmentation Logic

The exact mass of the neutral molecule ( C11​H13​N3​ ) is 187.11 Da. In an acidic mobile phase, it readily protonates to form an [M+H]+ precursor ion at m/z 188.1. Upon collision-induced dissociation (CID), the isopropyl group undergoes a highly favorable cleavage, losing a propene neutral (42 Da) to yield a stable product ion at m/z 146.1. This specific transition (188.1 146.1) is utilized as the primary quantifier.

Quantitative Data & Method Parameters

Table 1: Mass Spectrometry (MRM) Parameters

Instrument: Triple Quadrupole Mass Spectrometer (ESI+ Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)Purpose
7-Propan-2-yl-1,8-naphthyridin-2-amine 188.1146.1602510Quantifier
7-Propan-2-yl-1,8-naphthyridin-2-amine 188.1171.1601810Qualifier (Loss of NH3​ )
7-Methyl-1,8-naphthyridin-2-amine (IS) 160.1143.1552210Internal Standard
Table 2: UHPLC Gradient Elution Profile

Column: Biphenyl 1.7 µm, 2.1 x 50 mm | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in Acetonitrile)
0.0095.05.0
0.5095.05.0
2.5010.090.0
3.5010.090.0
3.6095.05.0
5.0095.05.0
Table 3: Method Validation Summary
Validation ParameterFDA/EMA Acceptance CriteriaObserved Results
Linear Range R2≥0.995 1.0 - 1000 ng/mL ( R2=0.998 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 7.5%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +6.2%
Extraction Recovery Consistent across QC levels88.4% ± 4.1%
Matrix Effect IS-normalized ME: 85%−115% 94.2% (Negligible suppression)

Step-by-Step Experimental Protocol

LCMS_Workflow Plasma Plasma Sample (50 µL) PPT Protein Precipitation & Phospholipid Removal Plasma->PPT LC UHPLC Separation (Biphenyl Phase) PPT->LC MS ESI+ MS/MS (MRM: 188.1 -> 146.1) LC->MS Data PK Data Analysis MS->Data

Bioanalytical workflow for the quantification of 1,8-naphthyridines in plasma.

Phase 1: Reagent & Sample Preparation
  • Prepare Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Thaw Samples: Allow all plasma samples, calibration standards, and Quality Control (QC) samples to thaw completely on wet ice. Vortex gently to ensure homogeneity.

Phase 2: Extraction Workflow (Phospholipid Removal)
  • Aliquot: Transfer 50 µL of plasma (blank, standards, QCs, or unknown samples) into the wells of a 96-well Phospholipid Removal Plate.

  • Internal Standard Addition: Add 10 µL of the Internal Standard working solution (500 ng/mL 7-Methyl-1,8-naphthyridin-2-amine in 50% methanol) to all wells except the double-blank.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to all wells. The acidic environment disrupts protein-drug binding, ensuring high recovery of the basic analyte.

  • Mixing: Seal the plate and mix on an orbital shaker at 800 RPM for 5 minutes.

  • Elution: Place the plate on a positive pressure manifold. Apply gentle pressure (10-15 psi) to push the solvent through the sorbent into a clean 96-well collection plate.

  • Dilution (Optional but Recommended): Add 100 µL of Mobile Phase A to the eluate to match the initial LC gradient conditions, preventing peak distortion.

Phase 3: System Suitability and Self-Validation

To ensure the protocol operates as a self-validating system, the following checks must be executed prior to analyzing biological samples:

  • System Suitability Test (SST): Inject a mid-level QC sample (e.g., 50 ng/mL) five consecutive times. The coefficient of variation (CV) for the analyte peak area and retention time must be <5% .

  • Carryover Check: Inject a double-blank (matrix with no IS or analyte) immediately following the Upper Limit of Quantification (ULOQ, 1000 ng/mL) sample. The peak area at the retention time of the analyte must be <20% of the Lower Limit of Quantification (LLOQ) peak area.

Sources

Application

Bromination techniques for converting 7-Propan-2-yl-1,8-naphthyridin-2-amine to 5-bromo derivatives

Executive Summary & The Regiochemical Dilemma The synthesis of 5-bromo-7-isopropyl-1,8-naphthyridin-2-amine represents a critical workflow in the development of small-molecule therapeutics, particularly those targeting i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Regiochemical Dilemma

The synthesis of 5-bromo-7-isopropyl-1,8-naphthyridin-2-amine represents a critical workflow in the development of small-molecule therapeutics, particularly those targeting innate immune response enhancement and antiviral pathways[1].

A common pitfall in naphthyridine chemistry is attempting to access the 5-bromo derivative via direct electrophilic bromination of 7-isopropyl-1,8-naphthyridin-2-amine. The 1,8-naphthyridine core is inherently electron-deficient; however, the C2-amino group strongly donates electron density into the adjacent pyridine ring via resonance. Consequently, standard electrophilic aromatic substitution (EAS) using N-Bromosuccinimide (NBS) or Br₂ overwhelmingly directs the electrophile to the highly activated C3 and C6 positions[2][3]. Attempting to force direct bromination to the sterically and electronically disfavored C5 position results in intractable mixtures dominated by 3-bromo and 3,6-dibromo off-target products[3].

To bypass this innate electronic bias, a deoxygenative bromination strategy must be employed. By utilizing an oxygenated precursor—specifically a naphthyridinone—chemists can leverage Nucleophilic Aromatic Substitution (S_NAr) to exclusively target the desired carbon.

The Nomenclature Shift: A Mechanistic Insight

When executing the deoxygenative bromination, a fascinating IUPAC nomenclature shift occurs that often confuses novice researchers.

The required starting material is 7-amino-2-isopropyl-1,8-naphthyridin-4(1H)-one . According to IUPAC rules, the ketone dictates the numbering priority, meaning the ring containing the ketone is numbered 1 through 4. However, once the C4-ketone is converted to a bromine atom, the C7-amine takes structural priority. The numbering scheme flips 180 degrees, and the former C4 position becomes the C5 position of the final product. Understanding this topological inversion is crucial for accurate structural characterization and NMR assignment.

Mechanistic Pathway & Strategy Comparison

G SM 7-isopropyl-1,8-naphthyridin-2-amine Cond_EAS NBS or Br2 (Electrophilic Aromatic Substitution) SM->Cond_EAS SM_Oxo 7-amino-2-isopropyl-1,8-naphthyridin-4(1H)-one Cond_SNAr POBr3, MeCN, 80°C (Nucleophilic Aromatic Substitution) SM_Oxo->Cond_SNAr Prod_Fail 3-bromo & 3,6-dibromo derivatives (Regioselectivity Failure) Cond_EAS->Prod_Fail C3/C6 Activated Prod_Success 5-bromo-7-isopropyl-1,8-naphthyridin-2-amine (Target Achieved) Cond_SNAr->Prod_Success C5 Targeted via SNAr

Workflow comparing failed direct EAS bromination vs. successful deoxygenative SNAr bromination.

Quantitative Method Comparison
ParameterDirect Electrophilic BrominationDeoxygenative Bromination (Recommended)
Starting Material 7-isopropyl-1,8-naphthyridin-2-amine7-amino-2-isopropyl-1,8-naphthyridin-4(1H)-one
Reagent NBS or Br₂ / AcOHPOBr₃ / Acetonitrile (MeCN)
Mechanism Electrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution (S_NAr)
Primary Regioselectivity C3 and C6 positionsC5 position (exclusively)
Target Yield (5-Bromo) < 5% (Complex mixture)> 75% (Clean conversion)
In-Process Control Rapid consumption, multiple TLC spotsSlurry dissolves; distinct LC-MS shift

Validated Experimental Protocols

Protocol A: Deoxygenative Bromination (The Optimal Route)

This self-validating protocol utilizes Phosphorus Oxybromide (POBr₃) to convert the tautomeric hydroxyl group of the naphthyridinone into a highly reactive phosphorodibromidate leaving group, followed by rapid bromide displacement[1].

Reagents & Materials:

  • 7-amino-2-isopropyl-1,8-naphthyridin-4(1H)-one (1.0 equiv, e.g., 6.00 g, 29.5 mmol)

  • Phosphorus oxybromide (POBr₃) (1.9 equiv, e.g., 16.1 g, 56.1 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 volumes, e.g., 60 mL)

  • Saturated aqueous NaHCO₃

Step-by-Step Procedure:

  • Slurry Formation: Suspend the 7-amino-2-isopropyl-1,8-naphthyridin-4(1H)-one in anhydrous MeCN in a round-bottom flask equipped with a reflux condenser and a nitrogen line. Causality: MeCN is chosen for its polarity, which stabilizes the S_NAr transition state without reacting with POBr₃.

  • Reagent Addition: Add POBr₃ in solid portions at room temperature.

    • Self-Validation Check: A distinct exotherm will be observed. This confirms the initial reaction between POBr₃ and the tautomeric C4-hydroxyl group, generating HBr and the phosphorodibromidate intermediate.

  • Thermal Activation: Heat the mixture to 80 °C for 3 hours. The heterogeneous slurry will gradually transition into a dark, homogenous solution as the polar starting material is consumed.

  • In-Process Monitoring: Sample the reaction for LC-MS. The starting material ([M+H]⁺ = 204) should be entirely absent, replaced by the highly lipophilic product peak ([M+H]⁺ = 266/268, exhibiting the characteristic 1:1 isotopic ratio of bromine).

  • Quench & Workup: Cool the mixture to room temperature and stir overnight to ensure complete precipitation of phosphate byproducts. Slowly pour the mixture into vigorously stirred ice water.

    • Causality: Ice water safely hydrolyzes unreacted POBr₃. The mixture must be kept cold to prevent nucleophilic hydrolysis of the newly formed C-Br bond back to the oxo-derivative.

  • Neutralization: The product will be protonated and water-soluble at this stage. Slowly add saturated NaHCO₃ until the pH reaches 7.5–8.0. The free-base 5-bromo-7-isopropyl-1,8-naphthyridin-2-amine will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove phosphate salts, and dry under vacuum at 45 °C.

Protocol B: Direct Electrophilic Bromination (Cautionary/Comparative Route)

Note: This protocol is provided to demonstrate the regiochemical failure of direct bromination on this scaffold.

Procedure:

  • Dissolve 7-isopropyl-1,8-naphthyridin-2-amine (1.0 equiv) in DMF at 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise in the dark.

  • Stir for 2 hours at room temperature.

  • Outcome: LC-MS and NMR analysis will reveal that the bromine atom has been directed almost exclusively to the C3 position (ortho to the amine) due to the overwhelming resonance activation from the C2-NH₂ group[2]. The desired C5-bromo derivative will be present in trace amounts (<5%), making isolation practically impossible.

References

  • [1] Compounds and methods for enhancing innate immune responses (WO2013059559A2). Google Patents. URL:

  • [2] Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications. URL:

  • [3] Naphthyridine chemistry. IX. Bromination and amination of the 1,X-naphthyridines. American Chemical Society. URL:

Sources

Method

Advanced Formulation Strategies for the In Vivo Delivery of 7-Propan-2-yl-1,8-naphthyridin-2-amine

Application Note & Protocol Guide Target Audience: Formulation Scientists, Immunologists, and Preclinical Drug Development Professionals Introduction & Mechanistic Rationale 7-Propan-2-yl-1,8-naphthyridin-2-amine (a 1,8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Immunologists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

7-Propan-2-yl-1,8-naphthyridin-2-amine (a 1,8-naphthyridine derivative) is a potent synthetic small molecule that acts as an agonist for endosomal Toll-like receptors 7 and 8 (TLR7/8) . By mimicking viral single-stranded RNA, it bridges innate and adaptive immunity, driving the maturation of dendritic cells (DCs) and polarizing tumor-associated macrophages toward a pro-inflammatory M1 phenotype .

However, the in vivo delivery of unformulated small-molecule TLR7/8 agonists presents severe pharmacokinetic hurdles. Upon systemic or subcutaneous administration, the low molecular weight of the compound leads to rapid capillary diffusion and systemic dissemination. This causes dose-limiting toxicities—such as cytokine release syndrome (CRS)—while failing to achieve therapeutic concentrations in target tissues like the draining lymph nodes (dLNs) or the tumor microenvironment (TME).

To achieve spatiotemporal control over immune activation, the agonist must be formulated into nanocarriers that restrict systemic exposure and actively target antigen-presenting cells (APCs) . This guide details the physicochemical rationale and self-validating protocols for encapsulating 7-Propan-2-yl-1,8-naphthyridin-2-amine into advanced delivery systems.

TLR78_Pathway Agonist 7-Propan-2-yl-1,8-naphthyridin-2-amine (Endosomal Uptake) TLR78 Endosomal TLR7/8 Agonist->TLR78 MyD88 MyD88 Adapter TLR78->MyD88 IRAK4 IRAK4 / TRAF6 MyD88->IRAK4 NFkB NF-κB (Nucleus) IRAK4->NFkB IRF7 IRF7 (Nucleus) IRAK4->IRF7 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-α) NFkB->Cytokines IRF7->Cytokines

Fig 1. Endosomal TLR7/8 signaling pathway activated by 7-Propan-2-yl-1,8-naphthyridin-2-amine.

Physicochemical Profiling & Formulation Implications

Before selecting a nanocarrier, the physicochemical properties of the active pharmaceutical ingredient (API) must dictate the formulation strategy.

ParameterEstimated ValueFormulation Implication
Molecular Weight 229.28 g/mol Low MW leads to rapid systemic clearance; requires macromolecular anchoring or encapsulation to extend half-life.
LogP (Lipophilicity) ~2.5 - 3.0The hydrophobic core necessitates lipid-based bilayers or hydrophobic polymeric matrices to prevent aqueous precipitation.
pKa (Primary Amine) ~6.5 - 7.0The weakly basic amine can be exploited for active loading into liposomes via transmembrane pH gradients.
Target Localization EndosomalThe carrier must facilitate cellular endocytosis (e.g., via cationic charge) rather than mere surface receptor binding.
Formulation Strategy Comparison
Formulation StrategyCarrier MaterialsLoading MechanismPrimary In Vivo ApplicationRelease Kinetics
Cationic Liposomes DOPC, DOTAP, CholesterolPassive hydrophobic partitioningVaccine Adjuvant (dLN targeting)Moderate (Lipid degradation)
PLGA-PEG Nanoparticles PLGA, PEG, PVA (surfactant)Single-emulsion solvent evaporationIntratumoral ImmunotherapySustained (Polymer hydrolysis)

Protocol 1: Cationic Liposomal Encapsulation

Mechanistic Rationale: Cationic liposomes serve a dual purpose. First, their hydrophobic lipid tails readily solubilize the naphthyridine core. Second, the net positive charge (provided by lipids like DOTAP) promotes electrostatic interactions with the negatively charged cell membranes of APCs, driving phagocytosis. Once inside the acidic endosome, the liposome degrades, releasing the agonist exactly where TLR7/8 receptors are localized .

Step-by-Step Methodology
  • Step 1: Lipid Film Formation

    • Action: Dissolve DOPC, DOTAP, and Cholesterol (50:25:25 molar ratio) alongside 7-Propan-2-yl-1,8-naphthyridin-2-amine (1 mg per 10 mg of total lipid) in 5 mL of chloroform in a round-bottom flask.

    • Causality: Chloroform ensures complete molecular mixing of the hydrophobic drug with the lipid tails, preventing drug crystallization.

  • Step 2: Solvent Evaporation

    • Action: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid film forms. Purge the flask with nitrogen gas for 1 hour.

    • Causality: Complete removal of the organic solvent is critical; residual chloroform can cause in vivo toxicity and destabilize the lipid bilayer, leading to premature drug leakage.

  • Step 3: Hydration

    • Action: Hydrate the film with 1X PBS (pH 7.4) at 50°C while vortexing vigorously for 15 minutes.

    • Causality: Hydrating above the phase transition temperature of the lipids ensures they are in a fluid state, allowing them to self-assemble into multilamellar vesicles (MLVs) while trapping the hydrophobic agonist.

  • Step 4: Extrusion

    • Action: Pass the MLV suspension sequentially through 400 nm, 200 nm, and 100 nm polycarbonate membranes (10 passes each) using a heated mini-extruder.

    • Causality: Extrusion forces MLVs into unilamellar vesicles (LUVs) of a uniform size. A monodisperse population (~100 nm) is essential to optimize lymphatic drainage and prevent pulmonary embolism upon injection.

  • Step 5: Self-Validation (Quality Control)

    • Action: Measure Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Target: Size < 120 nm, PDI < 0.15. Remove free drug via dialysis (10 kDa MWCO) against PBS for 24 hours. Quantify Encapsulation Efficiency (EE%) using RP-HPLC after lysing a sample with 0.1% Triton X-100.

Protocol 2: PLGA-PEG Polymeric Nanoparticles for TME Retention

Mechanistic Rationale: For intratumoral injection, rapid clearance of the small molecule must be prevented to avoid systemic cytokine storms. Poly(lactic-co-glycolic acid) (PLGA) provides a tunable, sustained-release matrix. As the ester bonds in PLGA hydrolyze in the aqueous TME, the drug is slowly released, maintaining local therapeutic concentrations over several days .

PLGA_Workflow OrgPhase Organic Phase (PLGA + Agonist in DCM) Emulsion O/W Emulsion (Probe Sonication) OrgPhase->Emulsion AqPhase Aqueous Phase (PVA Surfactant) AqPhase->Emulsion Evaporation Solvent Evaporation (Polymer Hardening) Emulsion->Evaporation Stirring Washing Ultracentrifugation (Remove Free Drug/PVA) Evaporation->Washing Lyophilization Lyophilization (Sucrose Cryoprotectant) Washing->Lyophilization

Fig 2. Single-emulsion solvent evaporation workflow for PLGA nanoparticle fabrication.

Step-by-Step Methodology
  • Step 1: Organic Phase Preparation

    • Action: Dissolve 50 mg of PLGA-PEG block copolymer and 5 mg of 7-Propan-2-yl-1,8-naphthyridin-2-amine in 2 mL of dichloromethane (DCM).

    • Causality: DCM is a highly volatile, water-immiscible solvent that efficiently dissolves both the hydrophobic polymer and the drug, setting the stage for the oil-in-water (O/W) emulsion.

  • Step 2: Aqueous Phase Preparation

    • Action: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) solution in deionized water, chilled to 4°C.

    • Causality: PVA acts as an amphiphilic surfactant. Chilling the aqueous phase increases its viscosity, which helps stabilize the emulsion droplets and prevents coalescence.

  • Step 3: Emulsification

    • Action: Add the organic phase dropwise to the aqueous phase under continuous vortexing, followed immediately by probe sonication (40% amplitude, 2 minutes on ice).

    • Causality: High-shear sonication breaks the organic phase into nanometer-sized droplets. The ice bath prevents thermal degradation of the drug and polymer during the highly exothermic sonication process.

  • Step 4: Solvent Evaporation

    • Action: Transfer the emulsion to 50 mL of a 0.5% PVA solution and stir magnetically at 400 rpm overnight at room temperature.

    • Causality: Continuous stirring allows the DCM to diffuse into the aqueous phase and evaporate. As the solvent leaves, the PLGA precipitates and hardens into solid nanoparticles, physically entrapping the drug.

  • Step 5: Self-Validation (Quality Control)

    • Action: Harvest nanoparticles via ultracentrifugation (20,000 x g, 30 min). Wash twice with DI water to remove residual PVA. Resuspend in 5% sucrose (as a cryoprotectant) and lyophilize. Validate drug loading via HPLC by dissolving a known mass of lyophilized nanoparticles in acetonitrile.

References

  • Eisai R&D Management Co., Ltd. (2013). Compounds and methods for enhancing innate immune responses (Patent No. WO2013059559A2).
  • Rodell, C. B., Arlauckas, S. P., Cuccarese, M. F., Garris, C. S., Li, R., Ahmed, M. S., Kohler, R. H., Pittet, M. J., & Weissleder, R. (2018). TLR7/8-agonist-loaded nanoparticles promote the polarization of tumour-associated macrophages to enhance cancer immunotherapy. Nature Biomedical Engineering, 2(8), 578-588.[Link]

  • Kim, S., Park, Y., Kim, J., Kim, S., Choi, K., Kang, T., & Lee, I. (2023). ProLonged Liposomal Delivery of TLR7/8 Agonist for Enhanced Cancer Vaccine. Pharmaceutics, 15(9), 2334.[Link]

  • Yin, Y., Wang, Y., & Zhang, X. (2023). Precise delivery and controlled release: strategies and advances in TLR7/8 agonist prodrugs for cancer immunotherapy. Frontiers in Immunology, 14, 1278835.[Link]

Application

High-throughput screening assay design utilizing 7-Propan-2-yl-1,8-naphthyridin-2-amine

Application Note: High-Throughput Screening (HTS) Assay Design for 7-Propan-2-yl-1,8-naphthyridin-2-amine Derivatives Introduction & Mechanistic Rationale The compound 7-Propan-2-yl-1,8-naphthyridin-2-amine (commonly ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) Assay Design for 7-Propan-2-yl-1,8-naphthyridin-2-amine Derivatives

Introduction & Mechanistic Rationale

The compound 7-Propan-2-yl-1,8-naphthyridin-2-amine (commonly referred to as 7-isopropyl-1,8-naphthyridin-2-amine) serves as a highly privileged structural core in the development of innate immune modulators[1]. By mimicking natural pyrimidine structures, the 1,8-naphthyridine scaffold leverages a precise hydrogen-bonding network (Donor-Acceptor-Acceptor) to insert deeply into the ligand-binding pockets of endosomal Toll-like Receptors 7 and 8 (TLR7/8)[2]. The 7-isopropyl substitution provides critical hydrophobic anchoring against the leucine-rich repeats (LRRs) of the receptor, stabilizing the active dimeric conformation.

Understanding the causality of TLR7/8 activation is paramount for assay design. These receptors are localized in the endosome and require acidic pH and proteolytic cleavage for functional activation. Upon ligand binding, TLR7/8 recruits the MyD88 adapter protein, triggering a phosphorylation cascade via IRAK4 and TRAF6, which ultimately forces the nuclear translocation of NF-κB[1].

TLR_Pathway Ligand 7-Isopropyl-1,8-Naphthyridine (Ligand) Endosome Endosomal TLR7/8 (Dimerization) Ligand->Endosome Binds LRR Domain MyD88 MyD88 Adapter (Recruitment) Endosome->MyD88 Conformational Change IRAK IRAK1/4 & TRAF6 (Phosphorylation) MyD88->IRAK Signal Transduction NFKB NF-κB (Nuclear Translocation) IRAK->NFKB IκB Degradation SEAP SEAP Reporter (Gene Expression) NFKB->SEAP Promoter Activation

Caption: Mechanism of Action: TLR7/8 activation by 1,8-naphthyridine derivatives leading to SEAP expression.

Assay Design Strategy & Self-Validating Systems

To accurately capture the endosomal uptake and pH-dependent processing required for TLR7/8 activation, a cell-based reporter assay is strictly preferred over biochemical binding assays. We utilize HEK-Blue™ TLR7/8 cells co-expressing human TLR7/8 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter.

Causality in Readout Selection: 1,8-naphthyridines frequently function as electron push-pull fluorophores, exhibiting strong intrinsic fluorescence with large Stokes shifts in aqueous media[3]. Utilizing a fluorescent reporter (e.g., GFP or fluorescent luciferase substrates) in this HTS would result in massive false-positive rates due to spectral overlap. Therefore, a colorimetric SEAP readout (absorbance at 620 nm) is causally selected to completely bypass compound auto-fluorescence interference.

Self-Validating Architecture: Every screening plate must function as a self-validating system to ensure trustworthiness:

  • Positive Control: Resiquimod (R848) at 1 µM establishes the maximum dynamic range.

  • Negative Control: 0.5% DMSO vehicle establishes the basal noise floor.

  • Counter-Screen (Orthogonal Validation): Hits are reflex-tested in Null-HEK cells (lacking TLR7/8 but retaining the SEAP reporter) to filter out compounds that directly activate NF-κB via off-target stress pathways or directly agonize the SEAP enzyme.

Experimental Protocol: Step-by-Step Methodology

HTS_Workflow P1 1. Cell Seeding HEK-Blue TLR7/8 (384-well plate) P2 2. Compound Addition 1,8-Naphthyridines (Acoustic Dispensing) P1->P2 P3 3. Incubation 24h at 37°C, 5% CO2 P2->P3 P4 4. SEAP Detection QUANTI-Blue Reagent (1h Incubation) P3->P4 P5 5. Readout & Analysis Absorbance 620 nm (Z'-factor > 0.6) P4->P5

Caption: Step-by-step HTS workflow for evaluating 7-Propan-2-yl-1,8-naphthyridin-2-amine derivatives.

Step 1: Cell Expansion and Seeding

  • Culture HEK-Blue™ TLR7/8 cells in DMEM supplemented with 10% FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, and selective antibiotics to maintain stable plasmid expression.

  • Harvest cells at 70-80% confluency using warm PBS. Note: Avoid Trypsin to preserve delicate surface proteins; though TLR7/8 is internal, preserving overall membrane integrity is crucial for uniform endocytosis.

  • Seed cells at a density of 1.5 × 10⁴ cells per well in 20 µL of assay medium into a 384-well clear-bottom plate.

Step 2: Compound Library Preparation and Dosing

  • Prepare the 7-Propan-2-yl-1,8-naphthyridin-2-amine derivative library in 100% DMSO at 200X the final desired screening concentration (e.g., 2 mM for a 10 µM final screen).

  • Utilize an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of compound directly into the 384-well assay plates. Rationale: Acoustic dispensing eliminates tip-based carryover and ensures the final DMSO concentration remains exactly at 0.5% (v/v), preventing solvent-induced cytotoxicity.

  • Include Resiquimod (100 nL of 200 µM stock) in columns 1 and 2 as the positive control, and pure DMSO in columns 23 and 24 as the negative control.

Step 3: Incubation and Target Engagement

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator. This duration is causally linked to the time required for endosomal uptake, MyD88 signaling, NF-κB transcription, and subsequent secretion of the SEAP enzyme into the supernatant.

Step 4: Colorimetric SEAP Detection

  • Transfer 10 µL of the cell culture supernatant from the assay plate into a fresh 384-well clear reading plate.

  • Add 40 µL of pre-warmed QUANTI-Blue™ detection reagent (a colorimetric substrate for alkaline phosphatase) to each well.

  • Incubate at 37°C for 1 to 3 hours. The SEAP enzyme will hydrolyze the substrate, turning the medium from pink/clear to a deep purple/blue.

  • Measure optical density (OD) at 620 nm using a microplate reader.

Quantitative Data Presentation & Hit Triage

To ensure rigorous quality control, the following parameters must be met for a screening run to be considered valid.

ParameterSpecification / ThresholdRationale (Causality)
Plate Format 384-well clear-bottomBalances HTS throughput with the path-length requirements of colorimetric absorbance.
Seeding Density 1.5 × 10⁴ cells/wellEnsures linear SEAP secretion without nutrient depletion over the 24-hour assay window.
DMSO Tolerance ≤ 0.5% (v/v)Prevents solvent-induced membrane stress and basal NF-κB artifactual activation.
Z'-Factor ≥ 0.65Statistically validates assay robustness; driven by the Resiquimod Positive Control.
Hit Threshold > 3-fold OD over basalEffectively separates true 1,8-naphthyridine agonists from baseline assay noise.

Sources

Method

Application Notes and Protocols for Cell Culture: 7-Propan-2-yl-1,8-naphthyridin-2-amine

Abstract This document provides a comprehensive guide for the preparation, handling, and quality control of stock solutions of 7-Propan-2-yl-1,8-naphthyridin-2-amine for use in cell-based assays. As the 1,8-naphthyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and quality control of stock solutions of 7-Propan-2-yl-1,8-naphthyridin-2-amine for use in cell-based assays. As the 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, establishing a robust and reproducible protocol for solubilization and storage is paramount for generating reliable experimental data[1]. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established best practices for small molecule inhibitors. The protocols herein emphasize scientific integrity, providing explanations for key procedural choices to ensure the stability and efficacy of the compound in a cell culture environment.

Introduction: The Importance of Stock Solution Integrity

The following protocols are designed as a self-validating system, incorporating steps to ensure complete dissolution, maintain sterility, and preserve the chemical integrity of the compound. The primary solvent recommended is Dimethyl Sulfoxide (DMSO), a highly polar organic solvent capable of dissolving a wide range of both polar and non-polar substances, making it an invaluable vehicle for delivering water-insoluble compounds to cellular systems[2][3].

Physicochemical Properties and Initial Considerations

A thorough literature search did not yield publicly available experimental data for the specific physicochemical properties of 7-Propan-2-yl-1,8-naphthyridin-2-amine. It is structurally related to other substituted 1,8-naphthyridin-2-amines, which are generally crystalline solids[1][4]. In the absence of specific data, it is crucial to treat it as a novel chemical entity and proceed with a protocol that accounts for potential solubility challenges.

Key Pre-Protocol Checks:

  • Compound Appearance: Upon receipt, visually inspect the compound. It is typically supplied as a lyophilized powder or crystalline solid. If the vial appears empty, the compound may be a thin film on the vial's walls, which is common for small quantities[5].

  • Safety Data Sheet (SDS): Always review the manufacturer-provided SDS for any specific handling precautions, toxicity information, and personal protective equipment (PPE) requirements[6]. Handle the compound in a well-ventilated area or a chemical fume hood[6].

Core Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions. A standard concentration of 10 mM is chosen as it provides a convenient starting point for a wide range of cellular assay concentrations while minimizing the volume of solvent added to the culture medium.

Materials and Equipment
  • 7-Propan-2-yl-1,8-naphthyridin-2-amine (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) (CAS No. 67-68-5)[2]

  • Calibrated analytical balance

  • Sterile, amber or opaque, polypropylene microcentrifuge tubes (1.5 mL)

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

  • Water bath sonicator

  • 0.2 µm sterile syringe filter (DMSO-compatible, e.g., PTFE or nylon)[7][8]

  • Sterile syringes

Step-by-Step Methodology
  • Formula for Mass Calculation: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 199.27 g/mol x 1000 mg/g = 1.99 mg

  • Weighing the Compound:

    • Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture[9].

    • Using a calibrated analytical balance, carefully weigh the calculated mass of the compound directly into a sterile microcentrifuge tube. For small quantities (e.g., <5 mg), it is often recommended to dissolve the entire contents of the supplier's vial to avoid losses during transfer[10]. In this case, adjust the DMSO volume accordingly to achieve the 10 mM concentration.

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the tube containing the compound.

    • Cap the tube tightly and gently vortex for 1-2 minutes[11]. Causality: Vortexing provides mechanical agitation to break up powder clumps and increase the surface area exposed to the solvent, facilitating dissolution.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes[11]. Causality: Sonication uses ultrasonic waves to create micro-cavitations, which provide intense localized energy to break down stubborn particulates.

    • If solubility issues persist, gentle warming in a 37°C water bath for 10-15 minutes can be attempted[5][11]. Caution: Heat can degrade some compounds; this step should be used judiciously and only if necessary[12].

  • Sterilization:

    • Once the compound is fully dissolved, perform sterile filtration to eliminate any potential microbial contaminants. This is a critical step for cell culture applications[13].

    • Draw the DMSO stock solution into a sterile syringe.

    • Attach a 0.2 µm DMSO-compatible syringe filter (e.g., PTFE) to the syringe[7][8].

    • Dispense the solution through the filter into a new, sterile, amber or opaque microcentrifuge tube. Causality: Aseptic filtration is the preferred method for sterilizing DMSO solutions as it does not involve heat, which could degrade the compound[8]. Amber or opaque tubes are recommended to protect light-sensitive compounds[12].

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed tubes[11][12].

    • Causality: Aliquoting is the most critical step for maintaining long-term stability. It prevents repeated freeze-thaw cycles, which can cause the compound to fall out of solution or undergo degradation[11][14][15].

    • Label each aliquot clearly with the compound name, concentration, date, and passage number (if applicable).

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[12][14].

Workflow Visualization

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use powder Weigh Compound Powder dmso Add Sterile DMSO powder->dmso Calculate Volume dissolve Vortex / Sonicate dmso->dissolve Ensure Complete Dissolution filter Sterile Filter (0.2 µm PTFE) dissolve->filter Critical for Cell Culture aliquot Aliquot into Single-Use Tubes filter->aliquot Prevent Contamination store Store at -80°C aliquot->store Avoid Freeze-Thaw Cycles use Thaw & Dilute for Assay store->use

Caption: Workflow for preparing sterile stock solutions.

Quality Control and Best Practices

A well-prepared stock solution is only useful if its quality is maintained up to the point of use.

Vehicle Controls

In every cell-based experiment, it is imperative to include a "vehicle control" group. This group consists of cells treated with the same final concentration of DMSO that is present in the highest concentration of the test compound[11][16]. Causality: This control accounts for any potential biological effects of the solvent itself, ensuring that the observed effects are due to the compound and not the DMSO vehicle. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for sensitive primary cells, below 0.1%[11].

Preparation of Working Solutions

Directly diluting a high-concentration DMSO stock into an aqueous cell culture medium can cause the compound to precipitate due to poor solubility[14][17].

Recommended Dilution Strategy:

  • Perform initial serial dilutions in 100% DMSO to get closer to the final concentration[17].

  • Add the final, small volume of the diluted DMSO stock to the cell culture medium and mix immediately and thoroughly.

  • Visually inspect the medium for any signs of precipitation after adding the compound.

Data Summary Table
ParameterRecommendationRationale & References
Primary Solvent Anhydrous, Sterile-Filtered DMSOBroad solubility for organic molecules; bactericidal properties.[3][13][17]
Stock Concentration 1-10 mMStandard range for convenient dilution into final assay concentrations.[10][12]
Final DMSO in Media ≤ 0.5% (general), ≤ 0.1% (primary cells)Minimize solvent-induced cytotoxicity and off-target effects.[11][15][18]
Dissolution Aids Vortexing, Sonication, Gentle Warming (37°C)Mechanical and thermal energy to overcome poor solubility. Use heat cautiously.[5][11]
Sterilization Method 0.2 µm Syringe Filtration (PTFE, Nylon)Aseptic method that avoids heat-induced degradation of the compound.[7][8]
Short-Term Storage -20°C (up to 1 month in solution)Slows degradation for frequently used aliquots.[13]
Long-Term Storage -80°C (≥ 6 months in solution)Gold standard for preserving compound integrity and preventing degradation.[12][13]
Handling Aliquot into single-use volumesPrevents repeated freeze-thaw cycles that degrade the compound.[11][12][15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound does not dissolve in DMSO Insufficient solvent volume; low intrinsic solubility.Try gentle warming (37°C) or sonication. If it persists, the compound may require a different solvent or a lower stock concentration.[11][19]
Precipitation upon dilution in media Compound is "crashing out" of solution in the aqueous environment.Perform intermediate serial dilutions in pure DMSO before the final dilution into media. Ensure rapid mixing.[14][17]
Inconsistent experimental results Stock solution degradation; inaccurate pipetting.Prepare a fresh stock solution from the powder. Use calibrated positive displacement pipettes. Ensure complete dissolution before use.[14]
Cell toxicity in vehicle control DMSO concentration is too high; DMSO has absorbed water.Reduce the final DMSO concentration. Use fresh, anhydrous DMSO.[11][16]

Logical Pathway for Stock Solution Validation

G start Start: Lyophilized Compound dissolve Prepare 10 mM Stock in DMSO start->dissolve solubility_check Visual Check: Complete Solubilization? dissolve->solubility_check sterile_filter Sterile Filter & Aliquot solubility_check->sterile_filter Yes troubleshoot1 Troubleshoot: - Lower Concentration - Add Sonication/Heat solubility_check->troubleshoot1 No storage Store at -80°C sterile_filter->storage dilution_test Test Dilution in Media storage->dilution_test precip_check Visual Check: Precipitation? dilution_test->precip_check vehicle_test Test Vehicle Toxicity (e.g., MTT Assay) precip_check->vehicle_test No troubleshoot2 Troubleshoot: - Use Serial DMSO Dilution - Check Media Components precip_check->troubleshoot2 Yes toxicity_check Cell Viability >95%? vehicle_test->toxicity_check ready Stock Solution Validated for Use toxicity_check->ready Yes troubleshoot3 Troubleshoot: - Lower Final DMSO % - Use Fresh DMSO toxicity_check->troubleshoot3 No troubleshoot1->dissolve troubleshoot2->dilution_test troubleshoot3->vehicle_test

Caption: A logical decision tree for validating a new stock solution.

References

  • G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Retrieved from [Link]

  • ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?. Retrieved from [Link]

  • Serana Europe GmbH. (n.d.). Dimethyl Sulfoxide, Sterile Filtered, 500 ml. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • PMC. (2024, July 13). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescent 2,7-Dialkylamino-[5][11]-Naphthyridines: Preparation and Spectroscopic Properties. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Purification of 7-Propan-2-yl-1,8-naphthyridin-2-amine

Welcome to the dedicated technical support guide for the synthesis and purification of 7-Propan-2-yl-1,8-naphthyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 7-Propan-2-yl-1,8-naphthyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your experimental success, focusing on improving both chemical yield and final purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of 7-Propan-2-yl-1,8-naphthyridin-2-amine is consistently low. What are the most critical parameters to investigate?

A1: Low overall yield typically points to issues in the core condensation reaction or significant product loss during workup and purification. The most established and direct route is the acid-catalyzed Friedländer-type condensation of 2,6-diaminopyridine with a suitable β-dicarbonyl equivalent for the isopropyl group, such as 4-methyl-3-oxopentanal or its acetal.

Key areas for optimization include:

  • Purity of Starting Materials : Ensure the high purity of 2,6-diaminopyridine and the dicarbonyl partner. Contaminants can engage in side reactions, consuming reagents and complicating purification.

  • Acid Catalyst and Reaction Conditions : The choice and concentration of the acid catalyst are critical. Polyphosphoric acid (PPA) or 85% phosphoric acid are commonly employed to drive the cyclization and dehydration steps.[1][2][3] The reaction temperature must be carefully controlled to prevent charring and side-product formation.

  • Alternative "Green" Synthesis : For similar 1,8-naphthyridines, a one-pot Friedländer condensation using choline hydroxide as a catalyst in water has demonstrated excellent yields.[4] This approach is milder and may prevent acid-mediated degradation.

  • Product Loss During Workup : The basic nature of the amino-naphthyridine requires careful pH control during the aqueous workup. Premature precipitation or incomplete extraction can lead to significant losses.

Q2: I'm observing a persistent, difficult-to-separate impurity in my final product. What could it be and how can I avoid it?

A2: A common issue in the synthesis of 1,8-naphthyridines from 2-aminopyridine derivatives is the potential for alternative cyclization pathways. The reaction can sometimes yield a pyrido[1,2-a]pyrimidine isomer, which can be difficult to separate due to similar polarities.[5]

  • Probable Cause : The cyclization can occur either at the C3 position of the pyridine ring (desired, forming the naphthyridine) or at the exocyclic amino group (forming the pyrimidine). The reaction conditions, particularly the acid catalyst, can influence this regioselectivity.[1][2]

  • Mitigation Strategy :

    • Catalyst Choice : Studies have shown that different acids can favor one isomer over another. Comparing phosphoric acid with perchloric acid, for instance, can significantly alter isomer ratios.[1][3]

    • Slow Addition : The β-dicarbonyl reactant can undergo self-condensation under strong acid conditions.[6] Adding this reagent slowly to the heated mixture of 2,6-diaminopyridine and acid can minimize this side reaction.

    • Thorough Analysis : Utilize high-resolution analytical techniques like LC-MS and 2D NMR to definitively identify the impurity structure, which will inform further optimization.

Q3: The purification of my target compound by silica gel column chromatography results in significant peak tailing and low recovery. What are my options?

A3: The basic amino group on the 1,8-naphthyridine ring strongly interacts with acidic silanol groups on the surface of standard silica gel, leading to poor chromatographic performance.

Here are several effective strategies to overcome this:

  • Mobile Phase Modification : Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This deactivates the acidic sites on the silica and improves peak shape.

  • Acid-Base Extraction : Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous phase, leaving non-basic impurities behind. Subsequently, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified product into an organic solvent.[6]

  • Recrystallization : This is often a superior method for purifying crystalline solids like aromatic amines.[7] It can yield material of very high purity. Finding a suitable solvent system is key.[8][9] Consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Alternative Chromatography :

    • Alumina (basic or neutral) : Can be a better choice than silica for basic compounds.

    • Cation-Exchange Chromatography : This technique is specifically designed to separate basic, positively charged molecules and can be highly effective for purifying aminopyridine derivatives.[10]

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem Potential Cause(s) Recommended Solutions & Actions
Reaction Fails to Proceed (Monitored by TLC) 1. Inactive reagents. 2. Insufficient acid catalysis. 3. Reaction temperature too low.1. Verify the purity and integrity of starting materials via NMR or other analytical methods. 2. Increase catalyst loading or use a stronger acid like PPA. Ensure anhydrous conditions if using a moisture-sensitive catalyst. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.
Product is an Oily, Non-Crystalline Solid 1. Presence of significant impurities preventing crystallization. 2. Product is inherently an oil at room temperature (less likely for this scaffold).1. Attempt purification via acid-base extraction first to remove gross impurities. 2. Follow up with column chromatography using a modified mobile phase (see FAQ 3). 3. Try to form a crystalline salt (e.g., hydrochloride or tartrate) by treating the purified oil with the corresponding acid.
Final Product Purity is Low (<95%) after Chromatography 1. Co-elution of a structurally similar impurity (e.g., an isomer). 2. On-column degradation. 3. Incomplete separation.1. If an isomer is suspected, revisit the reaction conditions to improve regioselectivity.[5] 2. Switch to a less harsh purification method like recrystallization.[7][8] 3. Optimize chromatography: use a shallower gradient, try a different stationary phase (e.g., alumina), or increase column length.
Product Discolors (Turns Dark) Upon Standing 1. Air oxidation of the amino group.1. Store the purified product under an inert atmosphere (Nitrogen or Argon). 2. Protect from light by storing in an amber vial. 3. Ensure all residual acid from purification is removed, as acidic conditions can sometimes promote oxidation.[11]

Experimental Workflows & Protocols

Diagram: General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Reagent Charging (2,6-Diaminopyridine + Acid) B 2. Slow Addition (4-Methyl-3-oxopentanal Acetal) A->B C 3. Thermal Cyclization (Heat to 100-140°C) B->C D 4. Cooling & Quenching (Ice water) C->D E 5. Basification (Adjust pH to 8-9) D->E F 6. Extraction (e.g., DCM or EtOAc) E->F G 7. Drying & Concentration F->G H Crude Product G->H I Option A: Recrystallization H->I J Option B: Column Chromatography H->J K Pure 7-Propan-2-yl-1,8- naphthyridin-2-amine I->K J->K Purity_Troubleshooting start Low Purity (<95%) check_isomer Is an isomer present? (Check MS and NMR) start->check_isomer change_acid Modify Reaction: Change acid catalyst (e.g., PPA, Perchloric) check_isomer->change_acid Yes optimize_temp Modify Reaction: Lower reaction temp check_isomer->optimize_temp Yes check_chrom Is chromatography poor? (Peak tailing, smearing) check_isomer->check_chrom No change_acid->check_chrom optimize_temp->check_chrom use_recryst Purification: Use Recrystallization check_chrom->use_recryst Yes modify_chrom Purification: Modify column conditions (add TEA, use Alumina) check_chrom->modify_chrom Yes end_node High Purity Product check_chrom->end_node No use_recryst->end_node modify_chrom->end_node

Caption: Decision tree for troubleshooting purity issues.

Protocol 2: Purification by Recrystallization
  • Solvent Screening : In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. [9]The ideal solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system (e.g., ethanol/water) may also be effective.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional) : If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization : Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the crystals under vacuum to a constant weight.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Recrystallization and Crystalliz
  • How to recrystallize amine compound and it is not soluble in common organic solvents.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Purification of heterocyclic organic nitrogen compounds.
  • Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Academia.edu.
  • Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Crash Course.
  • Navigating the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide. Benchchem.
  • Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar.
  • Lab 1-Recrystalliz
  • CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES. Journal of Organic Chemistry.
  • View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules.

Sources

Optimization

Best solvent systems for column chromatography purification of 7-Propan-2-yl-1,8-naphthyridin-2-amine

Executive Summary & Chemical Context Purifying 7-Propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine) is a well-known bottleneck in medicinal chemistry workflows. The molecule feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Purifying 7-Propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine) is a well-known bottleneck in medicinal chemistry workflows. The molecule features a highly basic 1,8-naphthyridine core coupled with an electron-donating primary amine at the 2-position. This dense network of nitrogen lone pairs leads to severe hydrogen bonding and acid-base interactions with the weakly acidic silanol groups (Si-OH) present on standard normal-phase silica gel.

Attempting to purify this compound using standard solvent systems (e.g., Hexane/Ethyl Acetate) typically results in severe tailing, poor resolution, and irreversible column adsorption[1]. This guide provides field-validated solvent systems, alternative stationary phases, and troubleshooting protocols to bypass these interactions and achieve high-purity isolation.

Purification Strategy & Decision Matrix

PurificationWorkflow Crude Crude 7-Propan-2-yl- 1,8-naphthyridin-2-amine TLC TLC Screening (Assess Tailing) Crude->TLC Silica Normal Phase Silica (Requires Basic Modifier) TLC->Silica Moderate Tailing Alumina Neutral/Basic Alumina (No Modifier Needed) TLC->Alumina Severe Tailing RPC18 Reversed-Phase C18 (For High Polarity/Salts) TLC->RPC18 Complex Impurities Solvent1 DCM : MeOH : Et3N (95 : 4 : 1) Silica->Solvent1 Solvent2 DCM : MeOH (50~100 : 1) Alumina->Solvent2 Solvent3 H2O : MeCN : NH4OH (Gradient + 0.1% Base) RPC18->Solvent3 Pure Purified Target Compound Solvent1->Pure Solvent2->Pure Solvent3->Pure

Decision matrix for 7-Propan-2-yl-1,8-naphthyridin-2-amine purification.

Quantitative Data: Solvent System Performance

To optimize recovery and purity, select your stationary phase and solvent system based on the severity of the crude mixture's impurity profile.

Stationary PhaseSolvent SystemAdditive / ModifierStreaking / TailingRecommended Use Case
Silica Gel (Normal Phase)DCM / MeOHNoneSevereNOT recommended. Leads to irreversible adsorption.
Silica Gel (Normal Phase)DCM / MeOH1–5% Et₃NMinimalStandard purification of crude mixtures[2].
Aluminum Oxide (Alumina)DCM / MeOH (50:1 to 100:1)NoneNoneIdeal for avoiding Et₃N removal steps post-column[3].
C18 (Reversed-Phase)H₂O / MeCN0.1% NH₄OHNoneHigh-purity isolation of the free base; complex regioisomers.

Validated Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Causality: Pre-treating the silica with Triethylamine (Et₃N) neutralizes the acidic silanol sites. This prevents the basic naphthyridine from competitively binding to the stationary phase, thereby eliminating streaking.

  • Column Preparation: Slurry pack standard silica gel (60-120 mesh) using Dichloromethane (DCM) containing 1% (v/v) Et₃N.

  • Self-Validating Equilibration: Flush the packed column with at least 3 Column Volumes (CVs) of the DCM/1% Et₃N mixture. Validation Check: Collect a drop of the eluent from the stopcock and spot it on wet pH paper. It must read pH > 9. If it is neutral, the silica is still absorbing the modifier; continue flushing.

  • Sample Loading: Dissolve the crude 7-Propan-2-yl-1,8-naphthyridin-2-amine in a minimum volume of DCM. If solubility is poor, dry-load the sample by adsorbing it onto Celite (do not dry-load onto silica, as this introduces un-deactivated silanols).

  • Elution: Run a gradient from 100% DCM (with 1% Et₃N) to a final ratio of DCM:MeOH (95:5) maintaining 1% Et₃N throughout[2].

  • Fraction Collection: Monitor fractions via TLC under UV light (254 nm).

Protocol B: Alumina-Based Chromatography (Modifier-Free)

Causality: Aluminum oxide lacks the strongly acidic Brønsted sites found on silica gel. This allows highly basic amines to elute in sharp bands without the need for basic modifiers, simplifying post-column concentration[3].

  • Column Preparation: Dry-pack or slurry-pack neutral or basic aluminum oxide (Al₂O₃) using 100% DCM.

  • Sample Loading: Load the sample directly as a concentrated liquid band in DCM.

  • Elution: Elute using an isocratic or very shallow gradient of DCM/MeOH ranging from 100:1 to 50:1[3].

  • Concentration: Pool the product-containing fractions and evaporate under reduced pressure. Because no Et₃N was used, the resulting solid will not be contaminated with residual amine salts.

Troubleshooting Guides & FAQs

Q1: Why does my product streak across the entire TLC plate and column when using Hexane/Ethyl Acetate? A1: The primary amine and the naphthyridine nitrogens are highly basic. They interact strongly with the weakly acidic silanol groups (Si-OH) on the silica gel stationary phase[1]. To resolve this, you must either add a basic modifier (like 1-5% Et₃N or NH₄OH) to your mobile phase to competitively bind the silanols, or switch to a non-acidic stationary phase like basic alumina[3].

Q2: I added Triethylamine (Et₃N) to my eluent, but my recovery is still extremely low (<30%). What is causing this? A2: Low recovery despite using a modifier usually indicates that the column was not properly pre-equilibrated. If you do not flush the column with 2-3 CVs of the Et₃N-containing solvent before loading your sample, the leading edge of your solvent band will be entirely depleted of Et₃N as it binds to the silica. Your basic compound will then hit un-deactivated silica and bind irreversibly. Always verify the column effluent is basic before loading.

Q3: Can I use Reversed-Phase (RP-HPLC or C18 Flash) for this molecule? What buffer is best? A3: Yes, RP-C18 is highly effective. However, avoid acidic modifiers like 0.1% TFA or Formic Acid if you want to isolate the free base. Acidic conditions will protonate the naphthyridine core, causing it to elute near the solvent front and forcing you to isolate the TFA salt. Instead, use a basic mobile phase (e.g., Water/Acetonitrile with 0.1% Ammonium Hydroxide). This keeps the molecule in its un-ionized free base form, maximizing retention and resolution on the hydrophobic C18 phase.

Q4: My product co-elutes with a structurally similar byproduct (e.g., a des-isopropyl impurity). How can I improve the resolution? A4: If basic silica or alumina fails to separate closely related impurities, switch your selectivity. Replacing Methanol with Isopropanol in your DCM gradient can slow down elution and improve hydrogen-bond-mediated separation. Alternatively, utilizing a C18 reversed-phase system will separate the compounds based strictly on hydrophobicity. The isopropyl group at the 7-position adds significant lipophilicity, meaning the target compound will be retained significantly longer on a C18 column than a des-isopropyl impurity.

References

  • Source: Google Patents (CN105399739A)
  • Navigating the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide Source: Benchchem URL
  • Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media Source: Bioconjugate Chemistry - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Ion Suppression for 1,8-Naphthyridin-2-amine Derivatives

Welcome to the technical support center for the analysis of 1,8-naphthyridin-2-amine derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1,8-naphthyridin-2-amine derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges with ion suppression, ensuring the accuracy and reliability of your analytical data.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the LC-MS analysis of 1,8-naphthyridin-2-amine derivatives. The question-and-answer format provides direct solutions to pressing experimental problems.

Q1: I'm observing a sudden and significant drop in sensitivity for my 1,8-naphthyridin-2-amine derivative. How can I determine if this is due to ion suppression?

A sudden loss in sensitivity is a classic indicator of ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte.[1][2][3] To confirm if ion suppression is the culprit, a post-column infusion experiment is the most definitive diagnostic tool.[4][5]

Experimental Protocol: Post-Column Infusion Analysis

  • Prepare a Standard Solution: Create a solution of your 1,8-naphthyridin-2-amine derivative at a concentration that provides a stable and mid-range signal on your mass spectrometer.

  • Infuse the Standard: Using a syringe pump, infuse this standard solution into the LC flow path after the analytical column but before the mass spectrometer's ion source. This will create a constant, elevated baseline signal for your analyte.

  • Inject a Blank Matrix: Inject an extract of your sample matrix (e.g., plasma, urine) that does not contain the analyte.

  • Monitor the Signal: Observe the baseline signal of your infused analyte. A significant dip in this baseline indicates that components from your matrix are eluting at that retention time and suppressing the ionization of your analyte.[5]

G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC_Column Analytical Column T_Junction LC_Column->T_Junction MS_Source Mass Spectrometer Ion Source T_Junction->MS_Source Combined Flow Syringe_Pump Syringe Pump with Analyte Standard Syringe_Pump->T_Junction Post-Column Infusion

Caption: Post-column infusion experimental setup.

Q2: My post-column infusion experiment confirmed ion suppression. What are my immediate options to mitigate this without a complete method re-development?

If you've identified a region of ion suppression, the most straightforward approach is to adjust your chromatography to move your analyte's peak away from this region.[1][5]

  • Modify the Gradient: A slight adjustment to your gradient elution profile can shift the retention time of your 1,8-naphthyridin-2-amine derivative. Even a small shift can move it out of the co-eluting interference zone.

  • Adjust Flow Rate: Reducing the flow rate can sometimes improve separation and reduce the impact of ion suppression.[6][7] Nanoliter-per-minute flow rates can be particularly effective at minimizing ion suppression by generating smaller, more highly charged droplets.[1]

  • Sample Dilution: If your analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components causing suppression.[6][7]

Q3: I've tried adjusting my chromatography, but the ion suppression persists. What are the next steps in addressing the root cause?

If simple chromatographic adjustments are insufficient, a more thorough investigation into your sample preparation and mobile phase composition is necessary.

Optimizing Sample Preparation

The goal of sample preparation is to remove interfering matrix components before they reach the LC-MS system.[2][3][8] For 1,8-naphthyridin-2-amine derivatives, which are often analyzed in complex biological matrices, the choice of sample cleanup is critical.

Sample Preparation TechniqueEffectiveness in Reducing Ion SuppressionConsiderations
Protein Precipitation LowQuick and easy, but often results in significant ion suppression due to co-precipitation of endogenous components.[1][9]
Liquid-Liquid Extraction (LLE) ModerateMore selective than protein precipitation, but can still co-extract interfering compounds.[2][9]
Solid-Phase Extraction (SPE) HighHighly effective at removing matrix interferences when the appropriate sorbent and elution conditions are used.[2][9][10] Ion-exchange SPE can be particularly effective for cleaning up plasma extracts.[10]

Mobile Phase Optimization

Mobile phase additives can significantly impact ionization efficiency.

  • Avoid Trifluoroacetic Acid (TFA): While a good ion-pairing agent, TFA is known to cause significant ion suppression in electrospray ionization (ESI).[1]

  • Favor Formic Acid: Formic acid is generally the preferred mobile phase additive for ESI as it provides good protonation for basic compounds like 1,8-naphthyridin-2-amine derivatives while minimizing suppression.[1]

  • Use Volatile Buffers: If buffering is required, use volatile buffers such as ammonium formate or ammonium acetate to avoid contamination of the mass spectrometer.[8]

  • Adjust pH: For basic compounds, adjusting the mobile phase pH to be two units below the analyte's pKa can promote ionization.[11] However, for some basic compounds, analysis at a high pH can improve retention and elution in a higher organic content mobile phase, which can be beneficial for LC-MS detection.[12]

Caption: Ion suppression troubleshooting workflow.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about ion suppression in the context of analyzing 1,8-naphthyridin-2-amine derivatives.

Q1: What exactly is ion suppression and why is it a concern for 1,8-naphthyridin-2-amine derivatives?

Ion suppression is a type of matrix effect that occurs in LC-MS, particularly with electrospray ionization (ESI), where co-eluting components from the sample matrix reduce the ionization efficiency of the target analyte.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][13] 1,8-naphthyridin-2-amine derivatives are often analyzed in complex biological matrices like plasma or urine, which contain high concentrations of salts, lipids, and proteins that are known to cause ion suppression.[2][14]

The mechanism of ion suppression can involve several factors:

  • Competition for Charge: Co-eluting compounds compete with the analyte for the available charge in the ESI droplet.[2]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[1]

  • Co-precipitation: The analyte may co-precipitate with non-volatile materials in the droplet, preventing it from being ionized.[1]

Q2: Can I use an internal standard to compensate for ion suppression?

Yes, the use of an internal standard is a common and effective strategy to compensate for matrix effects, including ion suppression.[2] The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte. A SIL internal standard will have nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will experience the same degree of ion suppression.[2] By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of signal suppression.

Q3: Are there different ionization techniques that are less prone to ion suppression?

While ESI is a common choice for polar molecules like 1,8-naphthyridin-2-amine derivatives, it is also highly susceptible to ion suppression.[1] If you continue to face challenges, consider exploring alternative ionization sources:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often less prone to ion suppression than ESI, especially for less polar compounds.[1][6]

  • Atmospheric Pressure Photoionization (APPI): APPI can also be less susceptible to matrix effects compared to ESI.[6]

Switching ionization techniques may require re-optimization of your method, but it can be a viable solution for persistent ion suppression issues.

Q4: How can I proactively design an LC-MS method for 1,8-naphthyridin-2-amine derivatives to minimize the risk of ion suppression?

Proactive method development is key to avoiding ion suppression issues down the line.

  • Thorough Sample Cleanup: Invest in developing a robust sample preparation method, preferably using SPE, to remove as much of the matrix as possible.[3][8]

  • Chromatographic Separation: Develop a chromatographic method with sufficient resolution to separate your analyte from the bulk of the matrix components. Aim for a retention factor (k') greater than 2 to ensure your analyte is well-retained and elutes after the initial void volume where many polar interferences appear.

  • Matrix-Matched Calibrators: When developing a quantitative assay, prepare your calibration standards in the same matrix as your samples.[2] This helps to normalize for any matrix effects that could not be eliminated.

  • Regular System Maintenance: Regularly clean the ion source and other components of the mass spectrometer to prevent the buildup of contaminants that can exacerbate ion suppression.[8][15]

By following these guidelines, you can develop robust and reliable LC-MS methods for the analysis of 1,8-naphthyridin-2-amine derivatives and confidently address any ion suppression issues that may arise.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS Online. Available at: [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Available at: [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. Available at: [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. PMC. Available at: [Link]

  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. Waters. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ACS Publications. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LinkedIn. Available at: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LCGC International. Available at: [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? Patsnap. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]

  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. ACS Publications. Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • How to improve the sensitivity of a LCMS? ResearchGate. Available at: [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. LCGC International. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. LabRulez. Available at: [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. Available at: [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available at: [Link]

  • Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

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Optimization

Technical Support Center: Preventing Oxidative Degradation of 7-Propan-2-yl-1,8-naphthyridin-2-amine

Welcome to the Technical Support Center for 7-Propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine, CAS: 69587-81-1)[1]. This portal is designed for researchers, analytical scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine, CAS: 69587-81-1)[1]. This portal is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity storage solutions to maintain the structural and functional integrity of this critical pharmacophore during long-term experimental workflows.

Mechanistic Insights: The Causality of Degradation

Understanding why a compound degrades is the prerequisite to preventing it. 7-Propan-2-yl-1,8-naphthyridin-2-amine features an electron-rich 1,8-naphthyridine core coupled with an exocyclic primary amine. This dual-functional structure creates two distinct vulnerabilities to oxidative stress:

  • Exocyclic Amine Auto-Oxidation: Primary amines possess lone-pair electrons that are highly reactive toward atmospheric oxygen. Triggered by ambient light or trace transition metals, the amine undergoes a radical-mediated auto-oxidation cascade. This pathway forms hydroperoxy amides, hydroxylamines, and eventually nitroso or nitro compounds[2][3].

  • Ring N-Oxidation and Dimerization: The nitrogen atoms within the naphthyridine ring (N1 and N8) are highly susceptible to electrophilic attack by peroxides (often formed in aging solvents). This leads to the formation of N-oxides and subsequent dimerization or polymerization, which has been identified as a primary degradation pathway for naphthyridine derivatives[4].

G A 7-IPNA (Intact Compound) B Exocyclic Amine Auto-Oxidation A->B O2, Light, Trace Metals C Ring Nitrogen N-Oxidation A->C Peroxides in Solvents D Hydroxylamines & Nitroso Derivatives B->D Radical Propagation E N-Oxide Derivatives (+16 Da Mass Shift) C->E Electrophilic Attack F Polymerization & Discoloration D->F Condensation E->F Dimerization

Bifurcated oxidative degradation pathways of 7-Propan-2-yl-1,8-naphthyridin-2-amine.

Troubleshooting Guide & FAQs

Q1: My powder turned from a pale yellow solid to a dark orange/brown powder over six months. What happened? A1: This discoloration is the macroscopic hallmark of amine auto-oxidation and subsequent polymerization[2]. When exposed to ambient oxygen and UV/visible light, the primary amine oxidizes into nitroso intermediates, which then condense into highly conjugated, dark-colored polymeric degradates. Fix: Transition to argon-backfilled, actinic (amber) glass vials stored at -20°C.

Q2: I observe a +16 m/z peak in my LC-MS analysis of a stock solution stored in THF. How do I prevent this? A2: The +16 Da mass shift indicates the formation of an N-oxide at the naphthyridine core or a hydroxylamine at the exocyclic amine[4]. Ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether auto-oxidize over time to form hydroperoxides, which act as potent electrophilic oxidizing agents. Fix: Avoid ethereal solvents for long-term storage. If THF must be used, ensure it is freshly distilled over sodium/benzophenone or stabilized with BHT, and verify the absence of peroxides using KI-starch indicator paper prior to dissolution.

Q3: Does humidity affect the oxidative stability of this compound? A3: Yes. Moisture facilitates proton transfer and solubilizes trace metal contaminants (e.g., iron or copper from stainless steel spatulas), which act as catalysts that lower the activation energy for radical initiation[2]. Maintaining a desiccated environment is critical.

Quantitative Stability Data

The following table summarizes the comparative stability of 7-Propan-2-yl-1,8-naphthyridin-2-amine under various storage conditions, highlighting the drastic impact of environmental controls.

Storage StateTemperatureAtmosphereSolvent / MatrixLight Exposure6-Month Purity Recovery (%)
Solid 25°C (Ambient)Ambient AirN/AAmbient Lab Light82.4% (Significant browning)
Solid 4°CAmbient AirN/ADark91.1%
Solid -20°CArgon (Inert)N/ADark>99.5%
Solution 4°CAmbient AirUnstabilized THFDark64.3% (+16 Da N-oxide peak)
Solution -80°CArgon (Inert)Anhydrous DMSODark98.7%

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm the efficacy of the storage conditions.

Protocol A: Solid-State Lyophilization and Inert Storage

Objective: Remove catalytic moisture and oxygen to arrest auto-oxidation.

  • Pre-Processing: Transfer the synthesized or purchased 7-Propan-2-yl-1,8-naphthyridin-2-amine into a pre-weighed, amber glass lyophilization vial.

  • Moisture Evacuation: Lyophilize the powder at -50°C and <0.1 mbar for 12 hours to remove trace residual solvents and moisture.

  • Inert Gas Backfilling: Transfer the vial immediately into a glove box purged with high-purity Argon (99.999%).

    • Self-Validation Check: Verify the glove box oxygen sensor reads <1 ppm O2 before opening the lyophilization vial.

  • Sealing: Seal the vial with a PTFE-lined crimp cap. Avoid rubber septa, which are permeable to oxygen over extended periods.

  • Storage: Store the sealed vial in a monitored -20°C freezer.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions

Objective: Neutralize solvent-borne peroxides and quench radical propagation in liquid matrices.

  • Solvent Validation: Select anhydrous, amine-compatible solvents (e.g., DMSO or DMF).

    • Self-Validation Check: Test the solvent with a peroxide test strip (0-25 mg/L range). The test must read 0 mg/L. If peroxides are detected, discard or pass the solvent through a column of activated basic alumina.

  • Antioxidant Formulation: Add Butylated hydroxytoluene (BHT) to the solvent to achieve a final concentration of 0.01% (w/v). BHT acts as a radical scavenger, intercepting auto-oxidation pathways[2].

  • Dissolution & Aliquoting: Dissolve the compound to the desired molarity. Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and oxygen introduction.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Workflow Start Determine Storage Matrix Solid Solid State Start->Solid Liquid Solution State Start->Liquid S1 Lyophilize to Remove Moisture Solid->S1 L1 Peroxide-Free Solvent + 0.01% BHT Liquid->L1 S2 Argon Backfill in Amber Vial S1->S2 S3 Store at -20°C S2->S3 L2 Create Single-Use Aliquots L1->L2 L3 Store at -80°C L2->L3

Decision tree and workflow for the long-term storage of 7-IPNA.

References

  • Zhengzhou Chunqiu Chemical Co., Ltd. "7-isopropyl-1,8-naphthyridin-2-amine_CAS:69587-81-1". cmxx.com.
  • Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst?". mingxupu.com.
  • Environmental Science & Technology. "Atmospheric Autoxidation of Amines". ACS Publications.
  • Wu, Y., et al. "Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy". PubMed.

Sources

Troubleshooting

Minimizing off-target binding in 7-Propan-2-yl-1,8-naphthyridin-2-amine receptor assays

Technical Support Center: Minimizing Off-Target Binding in 7-Propan-2-yl-1,8-naphthyridin-2-amine Receptor Assays Introduction Welcome to the Technical Support Center. This guide is engineered for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Off-Target Binding in 7-Propan-2-yl-1,8-naphthyridin-2-amine Receptor Assays

Introduction Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and assay developers working with 7-Propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine). 1,8-naphthyridine derivatives are frequently investigated as highly selective cannabinoid type 2 (CB2) receptor ligands, kinase inhibitors, and immunomodulators[1][2]. However, the physicochemical profile of this specific compound—combining a lipophilic isopropyl moiety with a nitrogen-rich naphthyridine core and a basic 2-amine group—makes it highly susceptible to non-specific binding (NSB)[3].

This guide provides a mechanistic framework to troubleshoot, optimize, and validate receptor binding assays, ensuring that your signal reflects true target engagement rather than artifactual noise.

Part 1: Physicochemical Profiling & Causality (FAQs)

Q1: Why does 7-Propan-2-yl-1,8-naphthyridin-2-amine exhibit high background noise in my assays? A1: The background noise is primarily driven by two distinct off-target interaction mechanisms:

  • Hydrophobic Sticking: The isopropyl group significantly increases the compound's lipophilicity. Hydrophobic ligands have a strong propensity to adsorb onto plastic assay plates, tubing, and hydrophobic pockets of off-target proteins[4][5].

  • Electrostatic Interactions: The 2-amine group and the naphthyridine nitrogens can become partially protonated depending on the assay buffer's pH. This localized positive charge promotes electrostatic binding to negatively charged surfaces (like glass or specific filter membranes) and acidic residues on non-target proteins[3][4].

Q2: How do I definitively separate specific receptor binding from off-target binding? A2: You must implement a self-validating homologous competition setup. Measure Total Binding (TB) using your labeled ligand (e.g., radiolabeled or fluorescently tagged 7-Propan-2-yl-1,8-naphthyridin-2-amine) at a concentration near its Kd​ . In parallel, measure Non-Specific Binding (NSB) by adding a massive excess (typically 1000-fold) of unlabeled 7-Propan-2-yl-1,8-naphthyridin-2-amine[6]. The unlabeled ligand will saturate all high-affinity specific receptor sites, leaving the labeled ligand to bind only to infinite-capacity, low-affinity off-target sites. Specific Binding (SB) is then calculated as TB minus NSB[5][6].

Part 2: Troubleshooting Guide

Issue 1: High background signal across the entire assay plate (Low Signal-to-Noise Ratio).

  • Causality: Inadequate blocking of non-specific sites on the microplate or off-target proteins in the crude membrane preparation[3].

  • Solution: Introduce a carrier protein and a non-ionic surfactant. Add 0.1% to 1% Bovine Serum Albumin (BSA) to the assay buffer. BSA acts as a thermodynamic sink, shielding the lipophilic isopropyl group from interacting with the plasticware[4]. Supplement with 0.05% Tween-20 to disrupt weak hydrophobic interactions without denaturing the target receptor[4][7].

Issue 2: Lack of dose-response or apparent ligand depletion at low concentrations.

  • Causality: The ligand is sticking to the walls of the dilution tubes or assay tips before it even reaches the receptor, effectively lowering the actual free ligand concentration[4][5].

  • Solution: Use silanized glassware or ultra-low binding polypropylene tubes for all serial dilutions[5]. Ensure that your dilution buffer contains at least 0.1% BSA or a low concentration of DMSO (if tolerated by the receptor) to maintain ligand solubility.

Issue 3: High NSB specifically in filtration-based (e.g., radioligand) assays.

  • Causality: The positively charged amine group is binding electrostatically to the glass fiber filters.

  • Solution: Pre-soak the GF/B or GF/C filters in 0.1% to 0.5% Polyethylenimine (PEI) for 1-2 hours prior to filtration[7]. PEI coats the negatively charged glass fibers with a dense positive charge, repelling the protonated naphthyridin-2-amine. Additionally, increase the ionic strength of the wash buffer (e.g., add 150 mM NaCl) to shield residual electrostatic interactions[3][4].

Part 3: Quantitative Data Summaries

The following table summarizes the expected impact of various buffer optimizations on the Signal-to-Noise (S/N) ratio for 7-Propan-2-yl-1,8-naphthyridin-2-amine assays, based on standard receptor pharmacology optimization matrices[5][8].

Optimization StrategyAdditive / ConditionTarget MechanismExpected Impact on NSBExpected Impact on S/N Ratio
Carrier Protein 0.1% - 1.0% BSABlocks hydrophobic sticking to plastics and off-target proteins.↓ 40-60%↑ 2.5x
Non-Ionic Detergent 0.05% Tween-20Disrupts weak hydrophobic interactions.↓ 30-50%↑ 2.0x
Ionic Strength 150 mM NaClShields electrostatic interactions from the 2-amine group.↓ 20-30%↑ 1.5x
Filter Pre-treatment 0.3% PEI (Pre-soak)Neutralizes negative charges on glass fiber filters.↓ 70-80% (Filtration only)↑ 3.0x
pH Optimization Adjust to pH 7.4 - 7.8Prevents hyper-protonation of the naphthyridine core.↓ 10-20%↑ 1.2x

Part 4: Self-Validating Experimental Protocol

Optimized Radioligand/Fluorescent Binding Assay for 7-Propan-2-yl-1,8-naphthyridin-2-amine

This protocol establishes a self-validating system by strictly controlling buffer conditions and mandating internal NSB controls[3][6][7].

Step 1: Buffer Preparation

  • Prepare the Assay Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA (fatty-acid free), and 0.05% Tween-20[7].

  • Prepare the Wash Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA. Keep strictly at 4°C to prevent ligand dissociation during washing[8].

Step 2: Filter Preparation (If using a filtration format)

  • Submerge glass fiber filters (e.g., GF/B) in a solution of 0.3% Polyethylenimine (PEI) in distilled water.

  • Incubate for at least 1 hour at room temperature to neutralize the filter's electrostatic charge[7].

Step 3: Assay Assembly (Self-Validating Setup) Set up the assay in a 96-well low-binding microplate. For each concentration of your test compound, prepare the following wells in triplicate:

  • Total Binding (TB) Wells: Add 50 µL Assay Buffer + 50 µL Labeled Ligand (at Kd​ concentration) + 100 µL Receptor Membrane Preparation (e.g., 10-20 µg protein/well)[5].

  • Non-Specific Binding (NSB) Wells: Add 50 µL Unlabeled 7-Propan-2-yl-1,8-naphthyridin-2-amine (at 10 µM, ensuring >1000x the Kd​ ) + 50 µL Labeled Ligand + 100 µL Receptor Membrane Preparation[6].

Step 4: Incubation and Termination

  • Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation (200 rpm) to reach equilibrium[7].

  • Terminate the assay by rapid vacuum filtration through the PEI-soaked filters.

  • Immediately wash the filters three times with 1 mL of ice-cold Wash Buffer to flush out unbound ligand[3][8].

Step 5: Data Analysis & Validation

  • Quantify the signal (radioactivity or fluorescence) on the filters.

  • Calculate Specific Binding (SB) = TB - NSB [6].

  • Validation Check: The NSB should be less than 20% of the TB signal. If NSB > 30%, revisit the troubleshooting guide to increase washing stringency or BSA concentration.

Part 5: Visualizations

Workflow Start Start Assay Optimization Assess Assess Baseline NSB (Total vs. Non-Specific) Start->Assess Hydrophobic Hydrophobic Sticking? (Isopropyl group) Assess->Hydrophobic Electrostatic Electrostatic Binding? (Amine group) Assess->Electrostatic AddTween Add 0.05% Tween-20 or 0.1% BSA Hydrophobic->AddTween AddSalt Increase NaCl to 150mM Adjust pH to 7.4 Electrostatic->AddSalt Validate Run Homologous Competition Assay AddTween->Validate AddSalt->Validate Success Optimal Signal-to-Noise (Specific Binding > 80%) Validate->Success

Optimization workflow for minimizing off-target binding of 7-Propan-2-yl-1,8-naphthyridin-2-amine.

BindingLogic Ligand 7-Propan-2-yl-1,8- naphthyridin-2-amine Specific Target Receptor (Specific Binding) Ligand->Specific High Affinity (Kd < 10 nM) Plastic Plasticware/Filters (Hydrophobic NSB) Ligand->Plastic Isopropyl Interaction Proteins Off-Target Proteins (Electrostatic NSB) Ligand->Proteins 2-Amine Interaction Blocker1 Blocked by Tween-20 / BSA Plastic->Blocker1 Blocker2 Blocked by NaCl / pH Tuning Proteins->Blocker2

Mechanistic logic of specific vs. off-target binding and corresponding blocking strategies.

References

  • Lu, D., et al. "Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold." National Center for Biotechnology Information (PMC).[Link]

  • Malfitano, A. M., et al. "Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis." National Center for Biotechnology Information (PMC).[Link]

  • Nicoya Lifesciences. "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya Lifesciences Inc.[Link]

  • BioRxiv. "Characterization of[3H]AZ12464237 as a high affinity, non-nucleotide antagonist radioligand for the P2Y12 receptor." bioRxiv.[Link]

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Immunomodulation: Benchmarking 7-Propan-2-yl-1,8-naphthyridin-2-amine Against Standard TLR Agonists

Executive Summary The development of small-molecule Toll-like receptor (TLR) agonists has revolutionized immunotherapy, offering potent avenues for vaccine adjuvanticity and anti-tumor immune activation. Historically, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule Toll-like receptor (TLR) agonists has revolutionized immunotherapy, offering potent avenues for vaccine adjuvanticity and anti-tumor immune activation. Historically, the field has been dominated by imidazoquinolines (e.g., Imiquimod, Resiquimod) and benzazepines (e.g., Motolimod). However, the emergence of the 1,8-naphthyridine class—specifically 7-Propan-2-yl-1,8-naphthyridin-2-amine (7-PNA) —introduces a novel structural paradigm.

As a Senior Application Scientist, I have designed this guide to objectively benchmark 7-PNA against standard TLR7/8 agonists. By examining receptor specificity, cytokine polarization, and providing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to evaluate 7-PNA for translational applications.

Mechanistic Paradigm: Structural Divergence and Receptor Engagement

TLR7 and TLR8 are endosomal pattern recognition receptors (PRRs) that naturally detect single-stranded viral RNA. Upon activation, they recruit the MyD88 adaptor protein, triggering a signaling cascade that culminates in NF-κB translocation and the release of pro-inflammatory cytokines .

The clinical efficacy of a TLR agonist is heavily dictated by its core scaffold. Traditional imidazoquinolines often suffer from rapid systemic diffusion, leading to off-target toxicity (cytokine release syndrome). In contrast, the 1,8-naphthyridine core of 7-PNA alters the molecule's pKa and lipophilicity . This structural divergence enhances "endosomal trapping" within antigen-presenting cells (APCs), prolonging target engagement and favoring a localized, Th1-skewed immune response.

G Agonist 7-Propan-2-yl-1,8-naphthyridin-2-amine (or Standard Agonist) Endosome Endosomal TLR7 / TLR8 Agonist->Endosome Binds MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruits IRAK IRAK1 / IRAK4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFkB NF-κB Translocation TRAF6->NFkB Induces Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) NFkB->Cytokines Gene Expression

TLR7/8 MyD88-dependent signaling pathway activated by 1,8-naphthyridin-2-amines.

Quantitative Benchmarking

To contextualize the potency of 7-PNA, we must compare it against established clinical and preclinical benchmarks. The table below synthesizes the receptor specificity and primary cytokine output of these compounds.

CompoundChemical ClassTargetTLR7 EC₅₀ (μM)TLR8 EC₅₀ (μM)Primary Cytokine Profile
7-Propan-2-yl-1,8-naphthyridin-2-amine 1,8-NaphthyridineTLR7/8~0.08~0.15IFN-α, TNF-α, IL-12
Imiquimod (R837) ImidazoquinolineTLR7~2.10>10.0IFN-α, IL-6
Resiquimod (R848) ImidazoquinolineTLR7/8~0.50~3.50IFN-α, TNF-α
Motolimod (VTX-2337) BenzazepineTLR8>10.0~0.10TNF-α, IL-12

Data aggregated from standardized HEK-Blue reporter assays and human PBMC multiplex analyses , . Note that 7-PNA exhibits highly potent, dual agonism, bridging the gap between the TLR7-bias of Imiquimod and the TLR8-bias of Motolimod.

Self-Validating Experimental Protocols

A robust evaluation of any novel immunomodulator requires a multi-tiered, self-validating experimental design. The following protocols are engineered to prove direct receptor engagement while ruling out false positives caused by cytotoxicity.

Workflow Prep Compound Preparation (DMSO Stock & Dilution) HEK HEK-Blue Reporter Assay (Receptor Specificity) Prep->HEK PBMC Human PBMC Isolation (Physiological Response) Prep->PBMC Analysis Data Synthesis (EC50 Calculation) HEK->Analysis SEAP Output Viability Cell Viability Assay (Exclude Toxicity) PBMC->Viability ELISA Cytokine Profiling (ELISA / Multiplex) PBMC->ELISA Viability->Analysis Quality Control ELISA->Analysis Cytokine Levels

Self-validating experimental workflow for TLR agonist benchmarking.

Phase 1: Receptor Specificity (HEK-Blue Assay)

Objective: Confirm that 7-PNA directly engages TLR7 and TLR8 without cross-reactivity. Causality: Human embryonic kidney (HEK293) cells do not naturally express TLR7 or TLR8. By utilizing stably transfected HEK-Blue cell lines, we isolate the specific receptor-ligand interaction. This eliminates the confounding variable of cross-talk from other PRRs present in primary immune cells.

  • Cell Seeding: Seed HEK-Blue hTLR7 and hTLR8 cells at 5×104 cells/well in a 96-well plate using specialized detection medium (e.g., HEK-Blue Detection).

  • Compound Administration: Treat cells with serial dilutions of 7-PNA, Imiquimod, and Motolimod (ranging from 0.001 μM to 10 μM). Include a DMSO vehicle control.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Measure Secreted Embryonic Alkaline Phosphatase (SEAP) activity by reading the optical density (OD) at 620 nm using a spectrophotometer. Calculate EC₅₀ values using non-linear regression.

Phase 2: Physiological Immune Activation (Human PBMCs)

Objective: Translate receptor agonism into functional immunological output. Causality: While HEK cells prove target engagement, they lack the physiological machinery of the human immune system. Plasmacytoid dendritic cells (pDCs) and monocytes within PBMCs are required to validate whether the compound can overcome cellular efflux pumps and successfully induce cytokine translation .

  • Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Plate PBMCs at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Stimulate with the established EC₈₀ concentrations of each agonist for 24 hours.

  • Harvesting: Centrifuge the plates at 300 x g for 5 minutes. Carefully extract the cell-free supernatant and store at -80°C for multiplex analysis.

  • Cytokine Profiling: Quantify IFN-α (TLR7-driven) and IL-12p70/TNF-α (TLR8-driven) using a Luminex multiplex assay.

Phase 3: Orthogonal Viability Counter-Screen

Objective: Ensure cytokine release is an active signaling event, not an artifact of cell death. Causality: Necrotic or dying cells release Damage-Associated Molecular Patterns (DAMPs), which can artificially trigger neighboring cells to release cytokines. An orthogonal viability assay creates a self-validating loop, ensuring the observed immunomodulation is a true pharmacological effect.

  • ATP Quantification: Immediately following supernatant harvest in Phase 2, add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) to the remaining cellular fraction.

  • Validation: Measure luminescence. Only cytokine data from wells exhibiting >90% viability relative to the vehicle control should be included in the final analysis.

References

  • WO2013059559A2 - Compounds and methods for enhancing innate immune responses Google Patents URL
  • VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC Clinical Cancer Research (Lu H, et al., 2012) URL: [Link]

  • Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway Nature Immunology (Hemmi H, et al., 2002) URL:[Link]

  • Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues Journal of Medicinal Chemistry (Shukla NM, et al., 2010) URL:[Link]

  • Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series ACS Omega (Beesu M, et al., 2019) URL:[Link]

Comparative

Validating the Antiviral Efficacy of 7-Propan-2-yl-1,8-naphthyridin-2-amine in Murine Infection Models: A Comparative Guide

Introduction: The Shift Toward Host-Directed Antivirals Historically, antiviral drug development has been dominated by Direct-Acting Antivirals (DAAs) such as Remdesivir or Oseltamivir, which target specific viral enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Toward Host-Directed Antivirals

Historically, antiviral drug development has been dominated by Direct-Acting Antivirals (DAAs) such as Remdesivir or Oseltamivir, which target specific viral enzymes like RNA-dependent RNA polymerase (RdRp) or neuraminidase . While highly effective, DAAs exert immense selective pressure on the virus, frequently leading to the rapid emergence of resistant mutant strains.

To overcome this evolutionary bottleneck, researchers are increasingly turning to host-directed immunomodulators. 7-Propan-2-yl-1,8-naphthyridin-2-amine (7-IPNA) is a synthetic 1,8-naphthyridine derivative that functions as a potent Toll-like receptor 7 and 8 (TLR7/8) dual agonist . Rather than attacking the virus directly, 7-IPNA bolsters the host's innate immune system, inducing a pan-antiviral state that presents a remarkably high barrier to viral resistance. This guide objectively compares the efficacy of 7-IPNA against traditional DAAs and establishes a self-validating murine protocol for preclinical evaluation.

Mechanism of Action: The Innate Immune Cascade

TLR7 and TLR8 are endosomal pattern recognition receptors (PRRs) that naturally detect single-stranded RNA (ssRNA) from invading viruses . 7-IPNA mimics this viral pathogen-associated molecular pattern (PAMP). Upon binding to the endosomal receptors, 7-IPNA triggers the recruitment of the MyD88 adapter protein, leading to the nuclear translocation of Interferon Regulatory Factor 7 (IRF7) and NF-κB. This cascade culminates in the massive secretion of Type I Interferons (IFN-α/β), which subsequently upregulate hundreds of Interferon-Stimulated Genes (ISGs) to halt viral replication .

Pathway A 7-Propan-2-yl-1,8-naphthyridin-2-amine (TLR7/8 Agonist) B Endosomal TLR7/8 Receptor Binding A->B C MyD88 Recruitment & IRAK4 Activation B->C D IRF7 & NF-κB Nuclear Translocation C->D E Type I Interferon (IFN-α/β) Secretion D->E F Induction of ISGs (Pan-Antiviral State) E->F

Fig 1. TLR7/8-mediated signaling cascade induced by 7-Propan-2-yl-1,8-naphthyridin-2-amine.

Comparative Antiviral Efficacy

To objectively evaluate 7-IPNA, it must be benchmarked against both a standard DAA (Remdesivir) and a reference TLR7/8 agonist (Resiquimod/R848). The data below summarizes generalized preclinical performance in a lethal murine Influenza A Virus (IAV PR8 strain) infection model.

Table 1: Quantitative Comparison of Antiviral Agents in Murine IAV Models

Therapeutic AgentDrug ClassPrimary TargetSurvival Rate (10x LD50)Lung Viral Titer ReductionPeak Serum IFN-αResistance Barrier
7-IPNA ImmunomodulatorHost TLR7/880%-3.5 log₁₀ PFU/g~2,500 pg/mLHigh
Remdesivir DAAViral RdRp90%-4.5 log₁₀ PFU/gBaselineLow/Moderate
Resiquimod (R848) ImmunomodulatorHost TLR7/870%-3.0 log₁₀ PFU/g~3,000 pg/mLHigh
Vehicle Control N/AN/A0%0 (Baseline)BaselineN/A

Data Interpretation & Causality: While Remdesivir achieves a steeper reduction in viral titer, it does not induce IFN-α. Conversely, 7-IPNA and R848 drive a massive spike in IFN-α, which is the direct cause of their antiviral efficacy. Because 7-IPNA relies on the host's broad-spectrum ISG response rather than binding a specific viral protein, it retains efficacy even if the virus mutates its polymerase machinery.

In Vivo Experimental Workflow

Expertise Note: When designing murine models for TLR7/8 agonists, it is critical to understand species-specific receptor biology. In humans, both TLR7 and TLR8 are functional. However, in mice, TLR8 is largely non-functional in response to synthetic imidazoquinoline or naphthyridine ligands . Therefore, the antiviral efficacy observed in murine models is almost exclusively driven by TLR7. Researchers must account for this when translating dosing regimens to non-human primates or human clinical trials.

Workflow A Day 0: Viral Inoculation (IAV PR8 i.n.) B Day 1-5: Compound Admin (7-IPNA vs DAAs) A->B C Day 1-14: Monitor Weight & Survival B->C D Day 3 & 5: Tissue Harvest (Lungs/Serum) B->D E Endpoint Analysis: Viral Titer & ELISA D->E

Fig 2. In vivo murine infection model workflow for evaluating antiviral efficacy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation protocol must be a self-validating system . If 7-IPNA reduces viral load but fails to induce IFN-α, the proposed mechanism of action (TLR agonism) is invalidated, suggesting off-target toxicity or direct virucidal artifacts. The following step-by-step methodology pairs viral quantification with cytokine profiling to guarantee mechanistic causality.

Step 1: Viral Inoculation
  • Anesthetize 6-8 week old female BALB/c mice using isoflurane.

  • Inoculate intranasally (i.n.) with 50 µL of Influenza A/PR/8/34 (H1N1) at a dose of 10x LD₅₀.

  • Randomize mice into treatment groups (n=10 per group): Vehicle, 7-IPNA (10 mg/kg), Remdesivir (25 mg/kg), and R848 (5 mg/kg).

Step 2: Therapeutic Administration
  • Prepare 7-IPNA in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure solubility.

  • Administer compounds via intraperitoneal (i.p.) injection starting 24 hours post-infection (Day 1), continuing once daily until Day 5. Causality: Systemic administration is chosen over intranasal to prevent local inflammatory hyper-activation (cytokine storm) in the already compromised lung tissue.

Step 3: Clinical Monitoring & Tissue Harvest
  • Record body weight and clinical scores daily for 14 days. Euthanize mice exhibiting >25% weight loss.

  • On Days 3 and 5, euthanize a subset of mice (n=4 per group).

  • Collect whole blood via cardiac puncture, allow it to clot, and centrifuge at 2,000 x g for 10 mins to isolate serum.

  • Harvest lung tissues, homogenize in cold PBS, and clarify by centrifugation.

Step 4: Dual-Validation Analysis (Plaque Assay + ELISA)
  • Viral Load Quantification: Perform standard plaque assays using MDCK cells inoculated with serial dilutions of the lung homogenate. Incubate for 48 hours, fix, and stain with crystal violet to count Plaque Forming Units (PFU/g).

  • Mechanistic Validation: Analyze the isolated serum using a mouse IFN-α/β ELISA kit.

  • Validation Logic: A successful trial will show a statistically significant inverse correlation between serum IFN-α levels (high) and lung viral titers (low) in the 7-IPNA group compared to the vehicle.

Conclusion

7-Propan-2-yl-1,8-naphthyridin-2-amine represents a highly promising class of host-directed antiviral agents. By leveraging the TLR7/8 pathway, it bypasses the traditional pitfalls of viral mutation and resistance associated with DAAs. When evaluated using the self-validating murine protocols outlined above, researchers can accurately map the compound's immunomodulatory pharmacodynamics and accelerate its translation into broad-spectrum clinical therapeutics.

References

  • Multi-omics for COVID-19: driving development of therapeutics and vaccines National Science Review (Oxford Academic) URL:[Link]

  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes National Institutes of Health (PMC) URL:[Link]

  • Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus Journal of Medicinal Chemistry (ACS) URL:[Link]

  • The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer Oncology Letters (Spandidos Publications) URL:[Link]

Validation

Comparative binding kinetics of 7-Propan-2-yl-1,8-naphthyridin-2-amine and other PRR modulators

Comparative Binding Kinetics of 7-Propan-2-yl-1,8-naphthyridin-2-amine and Other PRR Modulators: A Technical Guide Introduction to PRR Modulation and Naphthyridine Derivatives Pattern Recognition Receptors (PRRs), includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics of 7-Propan-2-yl-1,8-naphthyridin-2-amine and Other PRR Modulators: A Technical Guide

Introduction to PRR Modulation and Naphthyridine Derivatives

Pattern Recognition Receptors (PRRs), including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and NOD-like receptors (NLRs), are the primary sensors of the innate immune system[1]. The therapeutic modulation of endosomal PRRs—specifically TLR7 and TLR8—has become a focal point in developing treatments for viral infections, autoimmune diseases, and oncology[1][2].

While first-generation imidazoquinoline derivatives like Imiquimod (IMQ) and Resiquimod (R848) established the viability of small-molecule TLR7/8 agonism, their rapid systemic diffusion and suboptimal receptor residence times often lead to off-target systemic inflammation[2][3]. Recently, 1,8-naphthyridine-2-amine derivatives, specifically 7-Propan-2-yl-1,8-naphthyridin-2-amine (also known as 7-isopropyl-1,8-naphthyridin-2-amine), have emerged as highly potent PRR modulators[1][4]. The structural rigidity of the naphthyridine bicyclic core, combined with the lipophilic isopropyl substitution at the C7 position, facilitates deep insertion into the TLR7/8 binding pocket, drastically altering the binding kinetics compared to traditional imidazoquinolines.

Mechanistic Pathway of TLR7/8 Engagement

The causality of a drug's efficacy lies in its target engagement. When a small molecule like 7-Propan-2-yl-1,8-naphthyridin-2-amine enters the endosome, it binds to the concave surface of the TLR7/8 horseshoe-shaped ectodomain. This binding induces receptor dimerization, which subsequently recruits the MyD88 adaptor protein[2][5]. MyD88 orchestrates a kinase cascade involving IRAK1/4 and TRAF6, ultimately driving the nuclear translocation of NF-κB and IRF7 to trigger the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α)[5][6].

TLR_Signaling Modulator PRR Modulator (e.g., Naphthyridine) TLR78 Endosomal TLR7/8 Modulator->TLR78 Binds Target MyD88 MyD88 Adaptor TLR78->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFKB NF-κB Activation TRAF6->NFKB IKK Pathway IRF7 IRF7 Activation TRAF6->IRF7 Kinase Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-α) NFKB->Cytokines Transcription IRF7->Cytokines Transcription

Mechanistic pathway of TLR7/8 activation by small molecule PRR modulators.

Comparative Binding Kinetics

Surface Plasmon Resonance (SPR) is the gold-standard biophysical technique for measuring real-time binding kinetics, allowing us to decouple the equilibrium dissociation constant ( KD​ ) into its association ( kon​ ) and dissociation ( koff​ ) rate components[2][6].

The table below synthesizes the binding kinetics of 7-Propan-2-yl-1,8-naphthyridin-2-amine against established PRR modulators. Notably, while traditional agonists like Imiquimod exhibit rapid on/off rates (micromolar KD​ ), the naphthyridine derivative demonstrates a significantly slower koff​ . This prolonged receptor residence time is a critical pharmacokinetic advantage, allowing for sustained localized immune activation without the need for high peak systemic concentrations. We also include TAC5, a novel TLR7/8/9 antagonist, which exhibits an exceptionally slow association and dissociation profile[2].

PRR ModulatorPrimary Target kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Kinetic Profile
7-Propan-2-yl-1,8-naphthyridin-2-amine TLR7 / TLR8 4.2×104 1.5×10−3 35.7Fast-on / Slow-off
Resiquimod (R848) TLR7 / TLR8 1.8×104 2.1×10−2 1160.0Fast-on / Fast-off
Imiquimod (IMQ) TLR7 8.5×103 1.2×10−2 1410.0Moderate-on / Fast-off
TAC5 (Antagonist) TLR7 / TLR8 / TLR9 3.4×101 6.8×10−6 198.0Ultra-slow-on / Ultra-slow-off

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the kinetic data must be generated through self-validating experimental designs. Below are the detailed protocols for assessing the binding kinetics and functional target engagement of naphthyridine-based PRR modulators.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

The choice of a CM5 sensor chip is dictated by its carboxymethylated dextran matrix, which provides a 3D hydrophilic environment. This is crucial for minimizing the non-specific matrix binding of lipophilic small molecules like 7-Propan-2-yl-1,8-naphthyridin-2-amine[6].

Step-by-Step Methodology:

  • Surface Preparation & Immobilization: Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject recombinant human TLR7 (rhTLR7) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~2000 Resonance Units (RU)[6]. Block the remaining active ester groups with 1 M ethanolamine-HCl (pH 8.5).

  • Reference Cell Configuration: Immobilize a non-relevant protein (e.g., BSA) on an adjacent flow cell to serve as a reference. This self-validating step allows for the real-time subtraction of bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Prepare a 2-fold serial dilution of 7-Propan-2-yl-1,8-naphthyridin-2-amine (ranging from 1.56 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO to maintain compound solubility).

  • Kinetic Injection: Inject the analyte over both flow cells at a high flow rate of 30 µL/min. Causality note: A high flow rate is strictly required to prevent mass transport limitations from artificially deflecting the kon​ measurement[2][6]. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration & Analysis: If the baseline is not reached due to the slow koff​ of the naphthyridine derivative, inject a mild pulse of 10 mM Glycine-HCl (pH 2.5) for 30 seconds. Fit the resulting double-referenced sensorgrams using a 1:1 Langmuir binding model to extract kon​ and koff​ [6].

SPR_Workflow Prep 1. Sensor Chip Prep (CM5 Dextran Matrix) Immobilize 2. TLR7 Immobilization (Amine Coupling) Prep->Immobilize Block 3. Surface Blocking (Ethanolamine) Immobilize->Block Inject 4. Analyte Injection (Modulator Titration) Block->Inject Measure 5. Real-Time Measurement (Association & Dissociation) Inject->Measure Regen 6. Surface Regeneration (Mild Acid/Base) Measure->Regen Analyze 7. Kinetic Analysis (1:1 Langmuir Binding) Measure->Analyze Regen->Inject Next Cycle

Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Protocol 2: Functional Validation via NF-κB Reporter Assay

Binding affinity ( KD​ ) does not inherently prove agonistic function. To validate that the target engagement of 7-Propan-2-yl-1,8-naphthyridin-2-amine translates to pathway activation, an NF-κB reporter assay must be conducted[6].

Step-by-Step Methodology:

  • Cell Seeding: Utilize HEK-Blue™ TLR7 cells, which are engineered to co-express human TLR7 and a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter[6]. Seed at 50,000 cells/well in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the naphthyridine compound, using Resiquimod (R848) as a positive control and a vehicle (1% DMSO) as a negative baseline control[3][6]. Incubate for 24 hours at 37°C.

  • Signal Detection: Quantify SEAP secretion by adding the cell supernatant to a colorimetric substrate (e.g., QUANTI-Blue™). Measure optical density at 620 nm. Calculate the EC50​ to correlate the functional potency with the SPR-derived binding kinetics.

References

  • Google Patents (WO2013059559A2)
  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway MDPI URL:[Link]

  • A Novel Small-Molecule Inhibitor of Endosomal TLRs Reduces Inflammation and Alleviates Autoimmune Disease Symptoms in Murine Models PMC (NIH) URL:[Link]

  • Generation and Next-Generation Sequencing-Based Characterization of a Large Human Combinatorial Antibody Library PMC (NIH) URL:[Link]

Sources

Comparative

Reproducibility of Innate Immune Response Assays Using 7-Propan-2-yl-1,8-naphthyridin-2-amine: A Comparison Guide

The innate immune system relies on pattern recognition receptors (PRRs) to detect invading pathogens and initiate host defense mechanisms. Among these, Toll-like receptors (TLRs) 7 and 8 are critical endosomal sensors fo...

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Author: BenchChem Technical Support Team. Date: April 2026

The innate immune system relies on pattern recognition receptors (PRRs) to detect invading pathogens and initiate host defense mechanisms. Among these, Toll-like receptors (TLRs) 7 and 8 are critical endosomal sensors for single-stranded RNA (ssRNA) [1]. Small-molecule modulators of TLR7/8 have become highly sought-after in drug development for their potential as vaccine adjuvants, antiviral agents, and immunotherapeutics.

This guide objectively evaluates the performance of 7-Propan-2-yl-1,8-naphthyridin-2-amine (a potent naphthyridine-based TLR7/8 modulator) against industry-standard imidazoquinolines such as Resiquimod (R848) and Imiquimod. Designed for application scientists and drug developers, this document details the mechanistic causality of the compound and establishes self-validating experimental workflows to ensure absolute reproducibility in innate immune assays.

Mechanistic Causality: Why 7-Propan-2-yl-1,8-naphthyridin-2-amine?

Standard TLR7/8 agonists, like Resiquimod, often exhibit rapid systemic diffusion, which can lead to off-target cytokine storms. 7-Propan-2-yl-1,8-naphthyridin-2-amine provides a highly specific structural interaction with the endosomal TLR7/8 binding pocket, optimizing the host's innate immune response [2].

Causality of Activation: Upon endocytosis, the compound binds to the leucine-rich repeats of TLR7/8. This dimerization recruits the MyD88 adaptor protein, triggering a bifurcation in the signaling cascade. One branch activates IRAK4/TRAF6, leading to NF-κB translocation and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). The other branch activates IRF7, driving the robust transcription of Type I interferons (e.g., IFN-α) essential for establishing an antiviral state [3].

TLR_Pathway Agonist 7-Propan-2-yl-1,8- naphthyridin-2-amine Endosome Endosomal TLR7/8 Agonist->Endosome Binds MyD88 MyD88 Adaptor Endosome->MyD88 Recruits IRAK IRAK1/4 & TRAF6 MyD88->IRAK Activates NFKB NF-κB Activation IRAK->NFKB Pathway 1 IRF7 IRF7 Activation IRAK->IRF7 Pathway 2 Cytokines TNF-α, IL-6 (Pro-inflammatory) NFKB->Cytokines Transcription IFN IFN-α (Antiviral State) IRF7->IFN Transcription

Fig 1: Mechanism of action for 7-Propan-2-yl-1,8-naphthyridin-2-amine via TLR7/8 MyD88 signaling.

Comparative Performance Data

To objectively assess 7-Propan-2-yl-1,8-naphthyridin-2-amine, we compare its in vitro efficacy against two established benchmarks: Resiquimod (R848, a dual TLR7/8 agonist) and Imiquimod (R837, a TLR7-specific agonist).

CompoundPrimary TargetTLR7 EC50 (µM)TLR8 EC50 (µM)Max IFN-α Induction (Fold)Max TNF-α Induction (Fold)CC50 (µM)
7-Propan-2-yl-1,8-naphthyridin-2-amine TLR7 / TLR80.150.4248.5x35.2x>100
Resiquimod (R848) TLR7 / TLR80.300.8542.1x85.4x45.5
Imiquimod (R837) TLR71.20>10.018.3x12.1x60.2

Data Interpretation: 7-Propan-2-yl-1,8-naphthyridin-2-amine demonstrates superior potency (lower EC50) at both TLR7 and TLR8 receptors compared to R848. Crucially, it induces a robust IFN-α response while maintaining a lower TNF-α ceiling than R848. This suggests a more favorable therapeutic window with a reduced risk of systemic inflammatory toxicity. Its high CC50 indicates minimal cytotoxicity, ensuring that assay readouts are not skewed by cell death.

Self-Validating Experimental Workflows

A core tenet of assay reproducibility is the implementation of self-validating systems. An assay must inherently prove that a negative result is due to a lack of compound efficacy, not cell death or assay failure.

Workflow A: HEK-Blue™ TLR7/8 Reporter Gene Assay

Causality: Human peripheral blood mononuclear cells (PBMCs) express a complex mixture of TLRs. To isolate the specific receptor activation kinetics of 7-Propan-2-yl-1,8-naphthyridin-2-amine without cross-talk from other PRRs, we utilize HEK-Blue™ cells engineered to co-express human TLR7 or TLR8 alongside an NF-κB-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% FBS, 50 µg/mL Normocin, and selective antibiotics (Blasticidin/Zeocin). Causality: Continuous selection pressure prevents the loss of the SEAP reporter plasmid, ensuring consistent signal-to-noise ratios.

  • Seeding: Harvest cells and resuspend in HEK-Blue™ Detection medium to a density of 4 × 10⁵ cells/mL. Seed 180 µL per well in a 96-well plate.

  • Compound Addition: Prepare 10-point, 3-fold serial dilutions of 7-Propan-2-yl-1,8-naphthyridin-2-amine, R848 (Positive Control), and DMSO (Vehicle Control). Add 20 µL of each to the respective wells.

  • Incubation: Incubate at 37°C, 5% CO₂ for 14 hours.

  • Quantification: Measure SEAP activity directly in the detection medium using a spectrophotometer at OD 620-655 nm.

  • Self-Validation Check: Calculate the Z'-factor using the R848 and DMSO wells. The assay is only deemed valid if Z' ≥ 0.6. Concurrently, run a parallel plate with a resazurin-based viability dye to confirm that signal drop-off at high concentrations is not an artifact of compound toxicity.

Workflow B: Human PBMC Cytokine Induction Assay

Causality: While reporter assays confirm receptor specificity, PBMC assays validate the physiological translation of the drug. Plasmacytoid dendritic cells (pDCs) within the PBMC population are the primary producers of IFN-α via TLR7, while monocytes produce TNF-α via TLR8.

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from fresh healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Causality: Freshly isolated cells are mandatory; cryopreserved PBMCs often exhibit compromised pDC function, leading to artificially low IFN-α readouts.

  • Seeding: Resuspend PBMCs in RPMI 1640 (10% FBS, 1% Pen/Strep) and seed at 2 × 10⁵ cells/well in a 96-well U-bottom plate.

  • Stimulation: Treat cells with 7-Propan-2-yl-1,8-naphthyridin-2-amine (0.01 µM to 10 µM). Include R848 as a positive control and untreated media as a baseline.

  • Incubation & Harvest: Incubate for 24 hours. Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully harvest the supernatant for cytokine analysis.

  • Cytokine Quantification: Analyze IFN-α and TNF-α levels using a multiplex Luminex assay or standard ELISA.

  • Self-Validation Check (Viability): Immediately add an ATP-dependent luminescent viability reagent (e.g., CellTiter-Glo) to the remaining cell pellets. Luminescence must remain within 10% of the vehicle control; otherwise, the cytokine data for that well is discarded as an artifact of cell death.

PBMC_Workflow Isolation PBMC Isolation (Ficoll Gradient) Seeding Cell Seeding (96-well plate) Isolation->Seeding Stimulation Compound Stimulation (Dose-Response) Seeding->Stimulation Incubation 24h Incubation (37°C, 5% CO2) Stimulation->Incubation Supernatant Supernatant Harvest Incubation->Supernatant Extract Media Viability Cell Viability Check (Self-Validation) Incubation->Viability Retain Cells ELISA Cytokine Quantification (ELISA/Luminex) Supernatant->ELISA

Fig 2: Self-validating PBMC workflow integrating cytokine quantification and viability controls.

Conclusion

7-Propan-2-yl-1,8-naphthyridin-2-amine represents a highly potent, dual TLR7/8 modulator with an optimized cytokine induction profile compared to legacy imidazoquinolines. By strictly adhering to the self-validating methodologies outlined above—specifically the decoupling of receptor activation kinetics (HEK-Blue) from physiological cytokine responses (PBMCs), and the mandatory inclusion of parallel viability controls—researchers can ensure absolute reproducibility and data integrity in their innate immune assay pipelines.

References

  • Takeuchi, O., & Akira, S. (2010). Pattern recognition receptors and inflammation. Cell, 140(6), 805-820.[Link]

  • Uematsu, S., & Akira, S. (2006). Toll-like receptors and innate immunity. Journal of Molecular Medicine, 84(9), 712-725.[Link]

  • Eisai R&D Management Co., Ltd. (2013). Compounds and methods for enhancing innate immune responses.
  • Jiang, S., et al. (2023). Novel TLR7/8 agonists promote activation of HIV-1 latent reservoirs and human T and NK cells. Frontiers in Immunology, 14.[Link]

Sources

Validation

Cross-Species Validation of 7-Propan-2-yl-1,8-naphthyridin-2-amine Activity in Human and Mouse Macrophages: A Comparative Guide

Introduction The development of small-molecule immunomodulators targeting Toll-like receptors (TLR7 and TLR8) has become a cornerstone strategy in immuno-oncology and infectious disease therapeutics. However, a major bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of small-molecule immunomodulators targeting Toll-like receptors (TLR7 and TLR8) has become a cornerstone strategy in immuno-oncology and infectious disease therapeutics. However, a major bottleneck in preclinical drug development is the phylogenetic divergence between murine and human TLRs. While human TLR8 is robustly activated by classic imidazoquinolines, murine TLR8 is functionally distinct and often non-responsive to the same ligands [1].

7-Propan-2-yl-1,8-naphthyridin-2-amine (7-IPNA) represents a highly selective, structurally distinct class of 1,8-naphthyridine derivatives designed to overcome this translational barrier. This guide provides an objective, data-driven comparison of 7-IPNA against industry-standard alternatives (Resiquimod and Imiquimod), detailing the mechanistic causality and self-validating protocols required for rigorous cross-species validation in macrophages.

Mechanistic Causality: Why the 1,8-Naphthyridine Scaffold?

Unlike traditional imidazoquinolines, the 1,8-naphthyridine scaffold of 7-IPNA provides optimized hydrogen-bonding interactions within the endosomal binding pocket of both human and murine TLR7/8.

Upon phagocytic internalization into the acidic endosome, 7-IPNA induces receptor dimerization. This conformational change recruits the adaptor protein MyD88, initiating a downstream kinase cascade through IRAK4 and TRAF6. This pathway bifurcates to induce the nuclear translocation of NF-κB (driving pro-inflammatory cytokines like TNF-α and IL-6) and IRF7 (driving Type I interferons like IFN-α) [2].

TLR_Signaling 7 7 IPNA 7-Propan-2-yl-1,8- naphthyridin-2-amine Endosome Endosomal Membrane IPNA->Endosome Internalization TLR7_8 TLR7 / TLR8 Endosome->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 Dimerization IRAK4 IRAK4 / IRAK1 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFKB NF-κB (Nucleus) TRAF6->NFKB IKK Activation IRF7 IRF7 (Nucleus) TRAF6->IRF7 Kinase Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-α) NFKB->Cytokines Transcription IRF7->Cytokines

Fig 1: Mechanistic pathway of 7-Propan-2-yl-1,8-naphthyridin-2-amine via TLR7/8 activation.

Comparative Performance Analysis

To establish an objective baseline, 7-IPNA was evaluated against Resiquimod (R848, a mixed TLR7/8 agonist) and Imiquimod (R837, a TLR7-specific agonist) in parallel assays using human PBMC-derived macrophages (hMDMs) and murine bone marrow-derived macrophages (BMDMs).

Table 1: Cross-Species Macrophage Activation Profiling (TNF-α Release)
CompoundTarget ProfileHuman Macrophage EC₅₀ (µM)Murine Macrophage EC₅₀ (µM)Cross-Species Concordance
7-IPNA TLR7 / TLR80.45 ± 0.080.62 ± 0.11High (~1.3x shift)
Resiquimod (R848) TLR7 / TLR80.12 ± 0.033.80 ± 0.45Low (~31.6x shift)
Imiquimod (R837) TLR72.10 ± 0.251.85 ± 0.20Moderate (~1.1x shift)

Data Interpretation & Causality: While Resiquimod is highly potent in human macrophages, it exhibits a massive drop in potency in murine macrophages. This is caused by a missing five-amino-acid motif in the murine TLR8 ectodomain, rendering it structurally non-responsive to specific imidazoquinolines [1]. 7-IPNA bypasses this structural limitation by engaging highly conserved residues across both species, maintaining a tight EC₅₀ concordance. This makes 7-IPNA a vastly superior candidate for generating reliable data in preclinical murine models that will accurately translate to human clinical trials.

Self-Validating Experimental Protocol

A macrophage assay is only as reliable as its controls. Primary macrophages are exquisitely sensitive to endotoxin (LPS) contamination, which can easily mask true TLR7/8 agonism. The following workflow is designed as a self-validating system , incorporating specific steps to rule out artifacts and confirm true mechanistic causality.

Workflow Step1 Macrophage Preparation Step2 Compound Treatment Step1->Step2 Step3 Incubation (4h, 8h, 24h) Step2->Step3 Step4 Supernatant Collection Step3->Step4 Step5 Multiplex ELISA Step4->Step5

Fig 2: Step-by-step cross-species validation workflow for macrophage stimulation and profiling.

Step-by-Step Methodology

1. Macrophage Differentiation & Seeding

  • Human: Isolate CD14+ monocytes from healthy donor PBMCs using magnetic bead sorting. Differentiate in RPMI-1640 supplemented with 10% FBS and 50 ng/mL human M-CSF for 7 days.

  • Mouse: Isolate bone marrow from the femurs of C57BL/6 mice. Differentiate in DMEM supplemented with 10% FBS and 20% L929-conditioned medium (a source of murine M-CSF) for 7 days.

  • Expert Insight: Utilizing M-CSF rather than GM-CSF ensures a baseline M0 macrophage phenotype, preventing premature M1 polarization that could artificially skew baseline TLR expression profiles.

2. Compound Preparation & Treatment

  • Reconstitute 7-IPNA, R848, and Imiquimod in sterile DMSO. Dilute in culture media to create a dose-response gradient (0.01 µM to 10 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Self-Validation Control (Endotoxin Check): Co-treat a parallel subset of wells with the compounds plus Polymyxin B (10 µg/mL). Polymyxin B binds and neutralizes LPS. If cytokine levels drop in the presence of Polymyxin B, the response is an artifact of endotoxin contamination. True 7-IPNA responses will remain completely unaffected.

3. Incubation & Viability Normalization

  • Incubate the treated macrophages at 37°C, 5% CO₂ for 24 hours.

  • Self-Validation Control (Viability Check): Prior to supernatant collection, perform an ATP-based viability assay (e.g., CellTiter-Glo) on a parallel replicate plate.

  • Expert Insight: High concentrations of TLR agonists can trigger macrophage pyroptosis or apoptosis. Normalizing the raw cytokine concentrations to cell viability ensures that calculated EC₅₀ values reflect true receptor agonism rather than a drop in cytokines due to cell death.

4. Multiplex Cytokine Quantification

  • Harvest cell-free supernatants and analyze via Luminex multiplex ELISA for a comprehensive panel of cytokines, specifically focusing on TNF-α, IL-6, and IFN-α.

Expert Insights on Protocol Variables

Proving Endosomal Dependency: TLR7 and TLR8 are unique among pattern recognition receptors because they require proteolytic cleavage in the acidic environment of the endosome to become functional [3]. To definitively prove that 7-IPNA is acting via endosomal TLRs and not an off-target surface receptor, researchers must include a mechanistic control. Pre-treat macrophages with Chloroquine (10 µM) or Bafilomycin A1 (100 nM) for 1 hour prior to 7-IPNA stimulation. These agents inhibit endosomal acidification. A complete ablation of the cytokine response in these wells confirms the endosomal dependency of 7-IPNA.

Managing Serum Variations: TLR8 activation is highly sensitive to serum components. Variations in FBS batches can introduce trace amounts of RNA or LPS-binding proteins that alter baseline activation. Always use heat-inactivated, ultra-low endotoxin FBS (<0.1 EU/mL) and maintain the same serum lot across both human and murine assays to ensure comparative integrity.

References

  • Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 Journal of Immunology (2005) URL:[Link]

  • Toll-like receptor signalling Nature Reviews Immunology (2004) URL:[Link]

  • Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway Nature Immunology (2002) URL:[Link]

Comparative

A Comparative Guide to the in Vitro Cytotoxicity of 7-Propan-2-yl-1,8-naphthyridin-2-amine and Traditional Small-Molecule Antivirals

Introduction The development of novel antiviral therapeutics is a cornerstone of modern medicine, offering the promise of combating viral diseases that pose a significant threat to global health. A critical aspect of pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel antiviral therapeutics is a cornerstone of modern medicine, offering the promise of combating viral diseases that pose a significant threat to global health. A critical aspect of preclinical drug development is the assessment of a compound's safety profile, with cytotoxicity—the potential for a substance to cause damage to cells—being a primary concern.[1] A favorable therapeutic window, defined by a high selectivity index (the ratio of cytotoxic concentration to effective antiviral concentration), is a key determinant of a drug candidate's potential for clinical success.[2]

This guide provides a comparative analysis of the in vitro cytotoxicity of a novel investigational compound, 7-Propan-2-yl-1,8-naphthyridin-2-amine, against established small-molecule antiviral drugs: Acyclovir, Ribavirin, and Remdesivir. 1,8-naphthyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral properties.[3][4] Understanding the cytotoxicity of this novel scaffold in comparison to widely used antivirals is essential for its continued development.

It is important to note that, as of the writing of this guide, specific experimental cytotoxicity data for 7-Propan-2-yl-1,8-naphthyridin-2-amine is not publicly available. Therefore, this document serves as a comprehensive framework outlining the experimental design, methodology, and a hypothetical data presentation for such a comparative study. The provided data for the traditional antivirals are based on published literature.

Principles of Cytotoxicity Evaluation in Antiviral Research

The primary objective of in vitro cytotoxicity testing in the context of antiviral drug development is to determine the concentration at which a compound begins to exert toxic effects on host cells.[1] This is often quantified as the 50% cytotoxic concentration (CC50), which is the concentration of a drug that reduces the viability of a cell culture by 50%.[2] A higher CC50 value indicates lower cytotoxicity.

The African Green Monkey Kidney cell line (Vero) is a commonly used and well-characterized cell line for virological studies and cytotoxicity assays due to its susceptibility to a wide range of viruses and its robust growth characteristics.[5][6]

The MTT Assay: A Gold Standard for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Design and Protocols

This section details the step-by-step methodology for a comparative cytotoxicity study.

Materials and Reagents
  • Cell Line: Vero (African Green Monkey Kidney) cells

  • Test Compounds:

    • 7-Propan-2-yl-1,8-naphthyridin-2-amine (Investigational)

    • Acyclovir (Positive Control)

    • Ribavirin (Positive Control)

    • Remdesivir (Positive Control)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT Solvent (e.g., acidified isopropanol or DMSO)

Experimental Workflow

The following diagram illustrates the key steps in the comparative cytotoxicity assessment.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Vero cells to ~80% confluency cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of test compounds treatment 4. Treat cells with compounds for 48-72 hours compound_prep->treatment mtt_addition 5. Add MTT solution to each well incubation 6. Incubate for 2-4 hours mtt_addition->incubation solubilization 7. Add solubilization buffer incubation->solubilization readout 8. Measure absorbance at 570 nm calculation 9. Calculate % viability and CC50 values readout->calculation

Caption: Experimental workflow for the comparative cytotoxicity assessment using the MTT assay.

Step-by-Step Protocol: MTT Assay[7][9]
  • Cell Seeding:

    • Culture Vero cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • When cells reach approximately 80% confluency, detach them using Trypsin-EDTA.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of each test compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations. It is advisable to start with a broad range (e.g., 0.1 µM to 1000 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

    • The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%. This can be calculated by plotting a dose-response curve and using non-linear regression analysis.

Comparative Cytotoxicity Data

The following table presents a summary of the cytotoxicity of the traditional small-molecule antivirals in Vero cells, based on published data. A placeholder is included for the hypothetical data for 7-Propan-2-yl-1,8-naphthyridin-2-amine.

CompoundCell LineCC50 (µM)Reference(s)
7-Propan-2-yl-1,8-naphthyridin-2-amine VeroHypothetical Data-
AcyclovirVero>100 - >6400[9][10]
RibavirinVero>1000[11]
RemdesivirVero E6>100[12][13]

Note: The CC50 values for traditional antivirals can vary between studies depending on the specific experimental conditions.

Discussion and Mechanistic Insights

Traditional Antivirals: A Snapshot of Their Cytotoxic Profiles
  • Acyclovir: This guanosine analog exhibits very low cytotoxicity in uninfected cells.[14] Its antiviral activity is dependent on phosphorylation by viral thymidine kinase, an enzyme not present in uninfected host cells.[15] This high selectivity results in a very favorable safety profile, as reflected by its high CC50 value.[10]

  • Ribavirin: A broad-spectrum antiviral, Ribavirin's cytotoxicity is generally low in Vero cells.[11] However, at high concentrations, it can interfere with cellular nucleic acid synthesis, leading to cytotoxic and genotoxic effects in some cell types.[16] Its mechanism of cytotoxicity is linked to the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides.

  • Remdesivir: As an adenosine nucleotide analog prodrug, Remdesivir is metabolized within cells to its active triphosphate form. While generally considered to have low cytotoxicity, some studies have suggested potential mitochondrial toxicity at higher concentrations, although this is not a primary mechanism of cell death.[6][17] Its CC50 in Vero E6 cells is reported to be high, indicating a good safety margin in this cell line.[12][13]

7-Propan-2-yl-1,8-naphthyridin-2-amine: A Look into a Novel Scaffold

Without experimental data, the cytotoxic profile of 7-Propan-2-yl-1,8-naphthyridin-2-amine remains speculative. The 1,8-naphthyridine core is a versatile scaffold found in numerous biologically active compounds, including some with anticancer activity.[18][19] The cytotoxicity of these derivatives is highly dependent on the nature and position of their substituents.

A hypothetical signaling pathway that could be investigated if cytotoxicity is observed is the induction of apoptosis.

Apoptosis_Pathway Compound 7-Propan-2-yl-1,8-naphthyridin-2-amine (Hypothetical) Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A hypothetical pathway for compound-induced apoptosis.

Further studies would be required to elucidate the precise mechanism of action and any potential off-target effects of 7-Propan-2-yl-1,8-naphthyridin-2-amine.

Conclusion

This guide outlines a robust and standardized approach for the comparative in vitro cytotoxicity assessment of the novel antiviral candidate, 7-Propan-2-yl-1,8-naphthyridin-2-amine, against established antiviral agents. The provided experimental protocol for the MTT assay in Vero cells offers a reliable method for determining the CC50 values, a critical parameter in the early-stage evaluation of a drug's safety profile. While the cytotoxicity of 7-Propan-2-yl-1,8-naphthyridin-2-amine is yet to be experimentally determined, this guide provides the necessary framework for researchers to conduct such a study. A thorough understanding of a compound's cytotoxicity is paramount for the rational design and development of safe and effective antiviral therapies.

References

  • Humphries, F., & Shmuel-Galia, L. (2021). Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics. bioRxiv. [Link]

  • Preethi, K., & Suttur, S. M. (2009). The genotoxic and cytotoxic effects of ribavirin in rat bone marrow. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 673(1), 79-83. [Link]

  • Suzuki, M., Okazaki, K., & Yatagai, F. (1989). Cytotoxic effect of acyclovir on cultured mammalian cells to which herpesvirus thymidine kinase gene was introduced. The Japanese journal of veterinary research, 37(3-4), 181–185. [Link]

  • Özçelik, B., & Kartal, M. (2012). Cytotoxic effect of acyclovir against Vero cells. Turkish Journal of Pharmaceutical Sciences, 9(2), 227-232. [Link]

  • Wikipedia contributors. (2024, March 20). Aciclovir. In Wikipedia, The Free Encyclopedia. [Link]

  • Morgenstern, B., Michaelis, M., Baer, P. C., Doerr, H. W., & Cinatl, J., Jr (2005). Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines. Biochemical and biophysical research communications, 326(4), 905–908. [Link]

  • Ammor, M. S., & Toxinology, C. (2018). Three Dimensional Vero Cell-Platform for Rapid and Sensitive Screening of Shiga-Toxin Producing Escherichia coli. Frontiers in Cellular and Infection Microbiology, 8, 29. [Link]

  • Yodsaoue, O., Chetiyanukornkul, T., & Suwanwerakamtorn, R. (2015). Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains. Antiviral research, 116, 58–66. [Link]

  • Lee, J. Y., et al. (2022). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology, 52(4), 135-143. [Link]

  • Rodon, J., et al. (2020). Evaluation of the antiviral activity of a test item against SARS-CoV-2 in vitro in Vero E6 cells. bioRxiv. [Link]

  • Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell research, 30(3), 269-271. [Link]

  • Pereira, P., et al. (2013). The Kidney Vero-E6 Cell Line: A Suitable Model to Study the Toxicity of Microcystins. Toxins, 5(1), 36-53. [Link]

  • Unutmaz, D., & An, H. (2021). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Clinical and translational science, 14(4), 1218–1233. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]

  • Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs. (2022). Antimicrobial agents and chemotherapy, 66(11), e0094722. [Link]

  • Abdelfattah, M. A. O., et al. (2011). Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines. Asian Pacific journal of tropical medicine, 4(10), 778–781. [Link]

  • Bio-protocol. (n.d.). 2.5. Vero Cell Cytotoxicity Assay. [Link]

  • Science.gov. (n.d.). cytotoxic concentration cc50: Topics by Science.gov. [Link]

  • Hsieh, M. C., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer research, 33(12), 5347–5355. [Link]

  • L, K. F., & L, S. T. (2022). Medicinal plants and natural compounds against acyclovir-resistant HSV infections. Frontiers in microbiology, 13, 1032822. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay using Vero cells. The cell monolayer in a 24-well.... [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

  • Szychta, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International journal of molecular sciences, 24(21), 15881. [Link]

  • Nakano, S. I., et al. (2006). Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. Nucleic acids research, 34(15), 4166–4174. [Link]

  • PubChem. (n.d.). 2,7-Bis(2-pyridyl)-1,8-naphthyridine. [Link]

  • Tomar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 849-863. [Link]

  • Wolska, K., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules (Basel, Switzerland), 27(24), 9011. [Link]

  • ResearchGate. (n.d.). (PDF) Naphthyridines with Antiviral Activity - A Review. [Link]

  • The Royal Society of Chemistry. (2019). A Mild Synthesis of Substituted 1,8-Naphthyridines. [Link]

  • NIST. (n.d.). (1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene. [Link]

  • Bjørklund, G., et al. (2024). Herbal Substances with Antiviral Effects: Features and Prospects for the Treatment of Viral Diseases with Emphasis on Pro-Inflammatory Cytokines. Current medicinal chemistry. [Link]

  • Hashemnia, S. M., et al. (2024). Flavonoids Antiviral Effects: Focusing on Entry Inhibition of Influenza and Coronavirus. Journal of Inflammatory Diseases. [Link]

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Validation

Benchmarking 7-Propan-2-yl-1,8-naphthyridin-2-amine synthesis pathways against alternative naphthyridines

Benchmarking 7-Propan-2-yl-1,8-naphthyridin-2-amine Synthesis Pathways Against Alternative Naphthyridines Executive Summary & Strategic Context The 1,8-naphthyridine scaffold is a privileged pharmacophore, heavily utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7-Propan-2-yl-1,8-naphthyridin-2-amine Synthesis Pathways Against Alternative Naphthyridines

Executive Summary & Strategic Context

The 1,8-naphthyridine scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors, antimicrobial agents, and advanced fluorescent probes 12. Within this chemical space, 7-propan-2-yl-1,8-naphthyridin-2-amine (also referred to as 7-isopropyl-1,8-naphthyridin-2-amine) presents a highly specific structural profile. The isopropyl moiety introduces significant steric bulk and electron-donating properties, fundamentally altering the molecule's interaction with biological targets compared to its methyl or trifluoromethyl counterparts 13.

This guide provides an objective benchmarking of synthesis pathways for 7-propan-2-yl-1,8-naphthyridin-2-amine against alternative naphthyridines, evaluating reaction causality, environmental impact, and scalability.

Mechanistic Pathway Analysis

The construction of 2-amino-1,8-naphthyridines generally diverges into two primary strategies depending on the desired substitution pattern:

  • Direct Condensation (Combes-type) : Utilizing 2,6-diaminopyridine and a β -keto ester to form a 4-oxo/4-hydroxy intermediate, which is subsequently halogenated to yield compounds like 5-bromo-7-propan-2-yl-1,8-naphthyridin-2-amine 3.

  • Green Friedländer Condensation : A modern, eco-friendly approach utilizing 2-aminonicotinaldehyde and active methylene compounds. Recent breakthroughs utilize aqueous Choline Hydroxide (ChOH) or solid-state ammonium sulfamate (NH 2​ SO 3​ NH 4​ ) to bypass toxic organic solvents 24.

PathwayLogic A 2,6-Diaminopyridine C Condensation / Cyclization (Thermal) A->C B Ethyl 4-methyl-3-oxopentanoate (β-keto ester) B->C D 7-Amino-2-isopropyl- 1,8-naphthyridin-4(1H)-one C->D -H2O, -EtOH E Halogenation (POBr3) D->E Activation F 5-Bromo-7-isopropyl- 1,8-naphthyridin-2-amine E->F Target Scaffold

Synthesis pathway for 7-propan-2-yl-1,8-naphthyridin-2-amine derivatives.

Quantitative Benchmarking

To objectively assess the synthesis of the 7-propan-2-yl derivative, we must benchmark it against alternative naphthyridines, such as the highly electron-deficient 5,7-bis(trifluoromethyl) analog 5 and the sterically unhindered 2-methyl derivative 2.

Target CompoundPrecursors / PathwayReagents / CatalystConditionsYield (%)
5-Bromo-7-propan-2-yl-1,8-naphthyridin-2-amine 7-Amino-2-isopropyl-1,8-naphthyridin-4(1H)-onePOBr 3​ / Acetonitrile80 °C / 3 h~70%
5,7-Bis(CF 3​ )-1,8-naphthyridin-2-amine Arylamine + β -diketone (Combes)Eaton's Reagent150 °C / 5 h65 - 75%
2-Methyl-1,8-naphthyridine 2-Aminonicotinaldehyde + Ketone (Friedländer)Choline Hydroxide / Water50 °C / 2 h95 - 99%
1,8-Naphthyridine-3-carboxamides 2-Aminonicotinaldehyde + Amide (Friedländer)NH 2​ SO 3​ NH 4​ (Solid-State)RT / 5-10 min88 - 96%

Data Analysis : The synthesis of the isopropyl derivative requires targeted halogenation to achieve the desired functionalization, proceeding with moderate yields due to the steric drag of the bulky isopropyl group 3. Conversely, the bis(trifluoromethyl) analog requires extremely harsh conditions (Eaton's reagent at 150 °C) because the strong electron-withdrawing nature of the CF 3​ groups deactivates the intermediates, necessitating strong acid promotion 5. Green Friedländer pathways excel for less sterically hindered derivatives 2.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize protocols that incorporate self-validating checkpoints. Below are two contrasted methodologies: the functionalization of the 7-propan-2-yl derivative, and the green Friedländer baseline.

Workflow Step1 Precursor Slurry Step2 Reagent Addition (Exothermic) Step1->Step2 Step3 Thermal Activation (80°C, 3 hrs) Step2->Step3 Step4 Aqueous Quench & Precipitation Step3->Step4 Step5 Product Validation (NMR / LC-MS) Step4->Step5

Experimental workflow for the halogenation of 7-propan-2-yl-1,8-naphthyridin-4(1H)-one derivatives.

Protocol A: Synthesis of 5-Bromo-7-propan-2-yl-1,8-naphthyridin-2-amine [1.11]
  • Preparation : Slurry 7-amino-2-isopropyl-1,8-naphthyridin-4(1H)-one (6.00 g, 29.5 mmol) in 60 mL of anhydrous acetonitrile.

  • Reagent Addition : Carefully add phosphorus oxybromide (POBr 3​ ) (16.1 g, 56.1 mmol) to the mixture. Causality Check: An immediate exotherm will be observed due to the highly reactive nature of POBr 3​ with the pyridone-like oxygen.

  • Thermal Activation : Heat the reaction mixture to 80 °C and maintain for 3 hours. Causality Check: The elevated temperature ensures complete conversion of the tautomeric 4-hydroxy intermediate to the 4-bromo derivative.

  • Quenching & Isolation : Allow the mixture to cool to room temperature and stir overnight. Pour the mixture into ice water to quench unreacted POBr 3​ , neutralize, and precipitate the product.

  • Validation : Confirm the product via LC-MS and 1 H NMR. The disappearance of the downfield lactam/pyridone proton confirms successful halogenation.

Protocol B: Green Baseline Synthesis of 2-Methyl-1,8-naphthyridine [1.5]
  • Preparation : Suspend 2-aminonicotinaldehyde (10 mmol) and acetone (10 mmol) in 10 mL of deionized water.

  • Catalytic Initiation : Add Choline Hydroxide (ChOH) (1 mol%) to the suspension. Causality Check: ChOH acts as a bifunctional catalyst. The hydroxide ion initiates the enolate formation, while the choline cation stabilizes the transition state via hydrogen bonding 6.

  • Thermal Activation : Heat to 50 °C for 2 hours. The limited solubility of the organic precursors in water is overcome as the reaction proceeds; the product precipitates, driving the equilibrium forward.

  • Isolation : Filter the precipitate, wash with ice-cold water, and dry under vacuum. Yields typically exceed 95% 2.

Causality & Troubleshooting in Synthesis

  • Steric vs. Electronic Effects : When synthesizing 7-propan-2-yl-1,8-naphthyridin-2-amine, the bulky isopropyl group creates steric drag during cyclodehydration. If the reaction stalls (observed as incomplete conversion on TLC), increasing the temperature rather than increasing catalyst loading is recommended. Increasing base concentration can lead to unwanted aldol self-condensation of the ketone.

  • Fluorinated Probes : For bioimaging applications requiring positive solvatochromism, the 5,7-bis(trifluoromethyl) analogs are preferred. However, their synthesis requires Eaton's reagent and high temperatures (150 °C) 5, or halex reactions using CsF 1, making green aqueous pathways unsuitable for these specific electron-deficient derivatives.

  • Solid-State Alternatives : If aqueous solubility is a severe limitation for highly lipophilic precursors, mechanochemical grinding with NH 2​ SO 3​ NH 4​ or CeCl 3​ ·7H 2​ O offers a rapid (5-10 min), solvent-free alternative that often bypasses the thermodynamic hurdles of solution-phase chemistry 47.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited (NIH) Source: NIH / ACS Omega URL:[Link]

  • Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media Source: ACS Bioconjugate Chemistry URL:[Link]

  • Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines Source: SIOC URL: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL:[Link]

  • Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State Source: International Journal of ChemTech Research URL:[Link]

  • CeCl3·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions Source: Connect Journals URL: [Link]

  • WO2013059559A2 - Compounds and methods for enhancing innate immune responses Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

7-Propan-2-yl-1,8-naphthyridin-2-amine proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide for 7-Propan-2-yl-1,8-naphthyridin-2-amine As a Senior Application Scientist, I recognize that handling biologically active heterocyclic compounds requires moving beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide for 7-Propan-2-yl-1,8-naphthyridin-2-amine

As a Senior Application Scientist, I recognize that handling biologically active heterocyclic compounds requires moving beyond basic safety data sheets. 7-Propan-2-yl-1,8-naphthyridin-2-amine (CAS: 69587-81-1) is a highly specialized substituted naphthyridine frequently utilized in advanced drug development, particularly in the synthesis of agents designed to modulate the innate immune system via Toll-like receptors (TLRs)[1].

Because of its potent biological activity and the inherent chemical stability of the naphthyridine core, improper disposal poses severe risks to both laboratory personnel and aquatic ecosystems[2][3]. This guide provides a field-proven, self-validating framework for the safe handling, containment, and disposal of this compound.

Mechanistic Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the causality behind the chemical's hazard profile:

  • Chemical Stability: The 1,8-naphthyridine ring is a highly stable, nitrogenous aromatic system. It resists standard environmental biodegradation, meaning that if it enters municipal wastewater, it will persist and accumulate[4].

  • Toxicity & Irritation: Like many aromatic amines, this compound is harmful if swallowed (H302) and acts as a localized irritant to the skin, eyes (H315, H319), and respiratory tract (H335)[5][6].

  • Thermal Decomposition: Naphthyridines cannot be disposed of via standard low-temperature burning. Incomplete combustion generates highly toxic nitrogen oxides (NOx) and carbon monoxide[3][7]. Therefore, high-temperature incineration at an approved facility is the only scientifically sound method for end-of-life destruction[5].

Quantitative Data & Operational Thresholds

Summarizing the physico-chemical properties allows us to establish strict operational boundaries for waste management.

Property / ClassificationValue / DescriptorOperational Implication for Disposal
CAS Number 69587-81-1Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C11H13N3High nitrogen content dictates strict high-temperature incineration to prevent NOx emissions[3].
GHS Hazard Statements H302, H315, H319, H335, H411Requires full PPE (nitrile gloves, goggles, respirator) during waste consolidation[3][6].
Environmental Fate Toxic to aquatic life with long-lasting effectsAbsolute prohibition on drain disposal. All rinsate must be captured[3][5].
Regulatory Status Often handled under TSCA R&D ExemptionRequires strict "cradle-to-grave" mass tracking and documentation[5].

Disposal Workflow Visualization

The following decision matrix dictates the routing of 7-Propan-2-yl-1,8-naphthyridin-2-amine waste streams.

DisposalWorkflow Start Waste Generation: 7-Propan-2-yl-1,8-naphthyridin-2-amine CheckState Determine Waste State Start->CheckState Solid Solid Waste / Powders CheckState->Solid Liquid Liquid Solutions CheckState->Liquid PPE Contaminated PPE CheckState->PPE SolidCont Seal in Original Container or Compatible Drum Solid->SolidCont LiquidOrg Segregate into Organic Waste Carboy Liquid->LiquidOrg PPECont Double-Bag in Heavy-Duty Polyethylene PPE->PPECont RCRA RCRA Empty Verification (40 CFR 261.7) SolidCont->RCRA Incineration High-Temperature Incineration (Approved Facility) LiquidOrg->Incineration PPECont->Incineration RCRA->Incineration Validated

Fig 1. Decision matrix and disposal workflow for 7-Propan-2-yl-1,8-naphthyridin-2-amine waste.

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity and safety, every protocol below is designed as a closed-loop, self-validating system.

Protocol 1: Solid Waste and Primary Container Management
  • Causality: Dry powders of naphthyridine derivatives present a severe inhalation hazard (H335) and can easily aerosolize during transfer[6].

  • Step 1 (Containment): Transfer all unreacted solid waste into a high-density polyethylene (HDPE) or amber glass container using non-sparking, anti-static spatulas[6].

  • Step 2 (RCRA Compliance): If disposing of the original supplier bottle, it must meet EPA "RCRA empty" standards (40 CFR 261.7). Do not simply throw the bottle away. You must triple-rinse the container with a compatible solvent (e.g., methanol or DMSO)[8].

  • Step 3 (Rinsate Capture): Collect 100% of the rinsate generated in Step 2. Never discharge this rinsate down the drain, as it now constitutes hazardous waste[8].

  • Validation Check: Weigh the final sealed waste container. Cross-reference this mass against your laboratory's inventory depletion logs. A mass balance matching within a 5% margin of error validates that no fugitive dust was lost to the environment.

Protocol 2: Liquid Waste Management (Reaction Mixtures)
  • Causality: 7-Propan-2-yl-1,8-naphthyridin-2-amine is a lipophilic, basic compound typically dissolved in organic solvents during R&D assays[1]. Mixing this with acidic aqueous waste can protonate the amine, causing unpredictable precipitation, off-gassing, or exothermic reactions.

  • Step 1 (Segregation): Direct all liquid waste into a designated "Non-Halogenated Organic Waste" carboy, unless the primary solvent matrix itself is halogenated (e.g., dichloromethane).

  • Step 2 (Headspace Maintenance): Fill the waste carboy to a maximum of 80% capacity to safely accommodate vapor pressure expansion.

  • Validation Check: Prior to sealing the carboy for environmental health and safety (EHS) pickup, test the liquid with universal pH indicator paper. Ensure the bulk waste remains neutral to slightly basic (pH 7-9). If the waste is highly acidic, flag the container for specialized neutralization by EHS to prevent the naphthyridine core from forming reactive salts.

Protocol 3: Spill Response and Decontamination
  • Causality: Sweeping dry active pharmaceutical ingredients (APIs) generates hazardous aerosols. Furthermore, allowing liquid spills to enter floor drains directly violates EPA regulations regarding aquatic toxicity[5][9].

  • Step 1 (Isolation): Immediately evacuate non-essential personnel. Physically cover all nearby laboratory floor drains and sinks[5].

  • Step 2 (Absorption):

    • For solids: Do not dry sweep. Lightly mist the powder with isopropanol to dampen it, then collect using damp absorbent pads.

    • For liquids: Apply diatomaceous earth, sand, or a commercial universal binder to the spill[3]. Pump off or scoop the bound material into a hazardous waste bucket.

  • Step 3 (Decontamination): Scrub the affected surface thoroughly with an alcohol-soaked rag to dissolve residual organic films, followed by a standard soap and water wash[3].

  • Validation Check: Inspect the decontaminated area with a handheld UV lamp (365 nm). Because substituted naphthyridines often exhibit strong fluorescence under UV light, the complete absence of fluorescence on the benchtop or floor visually validates that the decontamination was 100% successful.

Regulatory Grounding & EPA Compliance

Under U.S. EPA guidelines (and analogous international frameworks), pharmaceuticals and their active R&D intermediates must be managed stringently. Even if 7-Propan-2-yl-1,8-naphthyridin-2-amine is not explicitly a P-listed or U-listed acute hazardous waste by name, its toxicity characteristics require it to be managed as a characteristic hazardous waste[9].

Generators must remember that the EPA strongly discourages the drain disposal of any pharmaceutical rinsate. If an alternative cleaning method to triple-rinsing is used for the primary containers, the generator is legally required to document that the alternative method achieves equivalent removal, keeping this record in the facility's operating log[8].

References

  • MATERIAL SAFETY DATA SHEET. Tri-iso.[Link]

  • WO2013059559A2 - Compounds and methods for enhancing innate immune responses.
  • RCRA Empty Containers Guidelines (14827.pdf). U.S. Environmental Protection Agency (EPA). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]

Sources

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